Fervenulin
Description
This compound has been reported in Streptomyces hiroshimensis with data available.
structure
Structure
3D Structure
Properties
IUPAC Name |
6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTKVYSLIGQWCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032309 | |
| Record name | 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-57-8, 102646-55-9 | |
| Record name | 6,8-Dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fervenulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pulanomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102646559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fervenulin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 483-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERVENULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LVQ80W0BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fervenulin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces fervens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fervenulin is a pyrimido[5,4-e]-as-triazine antibiotic that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from its natural source, the bacterium Streptomyces fervens. The document details the experimental protocols for fermentation, extraction, purification, and structure elucidation, presenting quantitative data in a clear and accessible format. Furthermore, it explores the current understanding of this compound's biological activity and mechanism of action, offering insights for future research and drug development endeavors.
Discovery and Biosynthesis
This compound was first isolated from the fermentation broth of Streptomyces fervens. It belongs to a class of structurally related 7-azapteridine antibiotics. The biosynthesis of this compound is a complex enzymatic process. While the complete pathway in S. fervens is not fully elucidated, studies in the related species Streptomyces hiroshimensis have shed light on key steps, particularly the involvement of N-methyltransferases in the modification of the pyrimidotriazine core.
Experimental Protocols
I. Fermentation of Streptomyces fervens for this compound Production
A robust fermentation process is critical for obtaining a high yield of this compound. The following protocol outlines a general method for the cultivation of Streptomyces fervens and the production of this compound. Optimization of these parameters is recommended for specific laboratory conditions and strains.
A. Media Composition
A suitable production medium is essential for optimal this compound yield. While various media can support the growth of Streptomyces fervens, a complex medium is often employed for secondary metabolite production.
Table 1: this compound Production Medium
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soy Peptone | 10.0 |
| Yeast Extract | 5.0 |
| NaCl | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2.0 |
| pH | 7.0 - 7.2 |
B. Fermentation Parameters
Successful fermentation relies on the precise control of several physical and chemical parameters.
Table 2: Fermentation Parameters for this compound Production
| Parameter | Value |
| Inoculum | 5% (v/v) of a 48-hour seed culture |
| Temperature | 28 - 30 °C |
| Agitation | 200 - 250 rpm |
| Aeration | 1.0 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 7 - 10 days |
Experimental Workflow for Fermentation:
Caption: Workflow for this compound Production via Fermentation.
II. Extraction and Purification of this compound
Following fermentation, this compound must be extracted from the culture broth and purified to isolate the active compound. Ethyl acetate is a commonly used solvent for the initial extraction of this compound. Subsequent purification is typically achieved through silica gel column chromatography.
A. Extraction Protocol
-
Harvesting : Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelial biomass from the supernatant.
-
Solvent Extraction : Extract the supernatant three times with an equal volume of ethyl acetate.
-
Concentration : Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
B. Purification Protocol
-
Column Preparation : Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent such as hexane.
-
Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution : Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system. The polarity is gradually increased to separate compounds based on their affinity for the silica gel.
-
Fraction Collection : Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Crystallization : Combine the fractions containing pure this compound, concentrate the solvent, and allow the compound to crystallize.
Table 3: Exemplary Solvent Gradient for Silica Gel Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) |
| 1 | 90 | 10 |
| 2 | 80 | 20 |
| 3 | 70 | 30 |
| 4 | 60 | 40 |
| 5 | 50 | 50 |
Experimental Workflow for Extraction and Purification:
Caption: Workflow for this compound Extraction and Purification.
Structure Elucidation
The chemical structure of this compound has been determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
I. Spectroscopic Data
Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 3 | - | 158.2 |
| 5 | 8.25 (s, 1H) | 145.1 |
| 6-CH₃ | 3.85 (s, 3H) | 31.5 |
| 8-CH₃ | 4.10 (s, 3H) | 35.0 |
| 9a | - | 138.7 |
| 5a | - | 150.3 |
| 7 | - | 155.6 |
Note: The chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.
Table 5: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₈N₄O₂ |
| Calculated Mass | 180.0647 |
| Observed Mass [M+H]⁺ | 181.0720 |
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] Its mechanism of action is an area of ongoing research. Preliminary studies suggest that its cytotoxic effects may be attributed to the inhibition of essential cellular processes.
The precise molecular targets and signaling pathways affected by this compound are not yet fully understood. However, many natural products with anticancer properties are known to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Hypothesized Signaling Pathway Inhibition by this compound:
Caption: Hypothesized Mechanism of this compound Action.
Further research, including target identification studies and molecular docking analyses, is required to elucidate the specific mechanism of action of this compound and to fully realize its therapeutic potential.
Conclusion
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Streptomyces fervens. The detailed experimental protocols and compiled data serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, microbiology, and drug development. While the biological activities of this compound are promising, a deeper understanding of its mechanism of action is crucial for its advancement as a potential therapeutic agent. The information presented herein aims to facilitate further investigation into this intriguing natural product.
References
Fervenulin: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fervenulin, a pyrimido[5,4-e][1][2][3]triazine antibiotic, presents a compelling scaffold for scientific investigation due to its diverse biological activities. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, molecular formula (C7H7N5O2), and key physicochemical properties. It further delves into its synthesis, analytical determination, and known biological effects, with a focus on its potential as a nematicidal, antibacterial, and anticancer agent. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Properties
This compound, with the systematic IUPAC name 6,8-Dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, is a heterocyclic organic compound. Its chemical structure and key identifiers are presented below.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H7N5O2 | [1][2][3] |
| Molecular Weight | 193.17 g/mol | [1] |
| CAS Number | 483-57-8 | [1][2] |
| Appearance | Yellow orthorhombic crystals | [4] |
| Melting Point | 178-179 °C | [4] |
| Solubility | Soluble in most common organic solvents. Sparingly soluble in cold water (~2 mg/mL), more soluble in hot water (~40 mg/mL). Practically insoluble in hydrocarbons. | [4] |
| UV max (Ethanol) | 238 nm (ε 18,500), 275 nm (ε 1,600), 340 nm (ε 4,200) | [4] |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N=CN=N2 | [5] |
| InChI | InChI=1S/C7H7N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3H,1-2H3 | [3] |
Synthesis and Analysis
Chemical Synthesis
A key synthetic route to this compound involves the reduction of its precursor, this compound 4-oxide. The following workflow outlines a reported method.
Caption: Workflow for the synthesis of this compound.
A detailed experimental protocol for this synthesis is provided below.
Experimental Protocol: Synthesis of this compound
-
Reactants: this compound 4-oxide (0.209 g, 0.001 mol) and sodium hydrosulfite (Na2S2O4; 0.522 g, 0.003 mol).
-
Solvent: Water (3 mL).
-
Procedure:
-
A mixture of this compound 4-oxide and sodium hydrosulfite in water is stirred at room temperature for 1 hour.
-
The resulting clear solution is extracted with three 5 mL portions of chloroform (CHCl3).
-
The combined chloroform extracts are dried over anhydrous sodium sulfate (Na2SO4).
-
The solvent is removed by evaporation under reduced pressure.
-
The resulting residue is recrystallized from benzene to yield this compound.
-
Analytical Determination
An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the determination of this compound in food matrices.[5][6]
Table 2: UHPLC-MS/MS Method Parameters for this compound Detection
| Parameter | Condition | Reference |
| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) | [6] |
| Detection | Tandem Mass Spectrometry (MS/MS) | [6] |
| Limit of Detection (LOD) | 24 µg/kg | [6] |
| Recoveries | 70.1% to 108.7% | [6] |
| Intra-day RSDs (n=5) | 0.9% to 9.5% | [6] |
| Inter-day RSDs (n=3) | 0.9% to 9.5% | [6] |
Biological Activities and Mechanism of Action
This compound has demonstrated a range of biological activities, including nematicidal, antibacterial, and potential anticancer properties.
Nematicidal Activity
This compound has been shown to be effective against the root-knot nematode Meloidogyne incognita.
Table 3: Nematicidal Activity of this compound against M. incognita
| Activity | Concentration | Reference |
| Egg Hatch Inhibition (MIC) | 30 µg/mL | [2] |
| Mortality of Second-Stage Juveniles | 250 µg/mL | [2] |
Antibacterial and Antifungal Activities
Anticancer Activity
The anticancer potential of this compound has been suggested, though comprehensive studies detailing its efficacy and mechanism of action are limited. Research into structurally related compounds suggests that potential mechanisms could involve the induction of apoptosis and cell cycle arrest.
Potential Mechanisms of Anticancer Action (Hypothesized based on related compounds):
Caption: Hypothesized anticancer mechanism of this compound.
Experimental Protocol: Cell Viability Assay (General)
A common method to assess the cytotoxic effects of a compound like this compound on cancer cell lines is the MTT assay.
-
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Future Directions
While this compound has been identified as a molecule with interesting biological properties, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Comprehensive Biological Screening: Systematic evaluation of this compound's activity against a broad panel of cancer cell lines, bacteria, and fungi to identify its spectrum of activity and potency.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action in various disease models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features responsible for its activity and to optimize its potency and selectivity.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
Conclusion
This compound represents a promising natural product with a foundation of reported biological activities. This technical guide consolidates the current knowledge on its chemical properties, synthesis, and biological effects. It is hoped that this document will serve as a valuable resource to stimulate further research and development of this compound and its derivatives as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Screening of natural compounds identifies ferutinin as an antibacterial and anti-biofilm compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. Determination of bacterial toxin toxoflavin and this compound in food and identification of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Anticancer Activity of Ferula Constituents and their Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Virulence: A Technical Guide to the Biosynthesis of Fervenulin and Toxoflavin in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathways of fervenulin and toxoflavin, two related 7-azapteridine antibiotics produced by various bacteria, including pathogenic species like Burkholderia glumae. Understanding the intricate molecular machinery behind the production of these virulence factors is paramount for the development of novel therapeutic strategies and diagnostics. This document outlines the genetic and enzymatic basis of their synthesis, the regulatory networks that govern their expression, quantitative data from key studies, and detailed experimental protocols.
The Biosynthetic Machinery: From Precursor to Product
The biosynthesis of both this compound and toxoflavin originates from the common precursor Guanosine-5'-triphosphate (GTP) and shares a significant portion of its pathway with riboflavin (vitamin B2) synthesis.[1][2][3] The core of this machinery is encoded by the tox gene cluster, which includes genes for biosynthetic enzymes, transport, and regulation.[2][4][5]
The Shared Pathway to a Key Intermediate
The initial steps in the biosynthesis of this compound and toxoflavin converge on the production of the crucial intermediate 1,6-didemethyltoxoflavin (1,6-DDMT).[1] This process is orchestrated by a series of enzymes encoded by the toxB, toxC, toxD, and toxE genes.[5][6]
The proposed shared biosynthetic pathway is as follows:
-
GTP Cyclohydrolase II (ToxB): Homologous to RibA in the riboflavin pathway, ToxB is predicted to catalyze the first step, converting GTP.[2][5]
-
Deaminase/Reductase (ToxE): This bifunctional enzyme, homologous to RibD, is believed to act on the product of ToxB.[5]
-
Formation of Ribityl-didemethyltoxoflavin: ToxC is thought to couple an intermediate from the previous step with the N-C2 moiety of glycine to form ribityl-didemethyltoxoflavin.[5]
-
Oxidative Cleavage (ToxD): ToxD, a cofactor-independent oxidase, then cleaves the ribityl side chain from ribityl-didemethyltoxoflavin to yield 1,6-DDMT and ribose.[5][7][8]
Divergence: The Final Methylation Steps
From the branchpoint intermediate 1,6-DDMT, the pathways to this compound and toxoflavin diverge, primarily through the action of specific N-methyltransferases.
Toxoflavin Biosynthesis: The final two steps in toxoflavin synthesis are catalyzed by the dual-specificity S-adenosyl-L-methionine (SAM)-dependent methyltransferase, ToxA.[9][10]
-
First Methylation: ToxA first methylates the N6 position of 1,6-DDMT to produce reumycin (1-demethyltoxoflavin).[5][10]
-
Second Methylation: ToxA then catalyzes a second methylation at the N1 position of reumycin to yield the final product, toxoflavin.[9][10]
This compound Biosynthesis: The biosynthesis of this compound also involves methylation of 1,6-DDMT. While the exact enzymes from the tox cluster are not as clearly defined for this compound as for toxoflavin, studies in Streptomyces hiroshimemsis have shed light on this process. This bacterium possesses a distinct gene cluster for this compound and toxoflavin biosynthesis, and the N-methylation order is more complex than in Burkholderia glumae.[1][11] The key step is the methylation at the N8 position of the pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione core, a reaction not observed in toxoflavin biosynthesis.[11]
Visualizing the Pathways
The following diagrams illustrate the biosynthetic and regulatory pathways.
Regulation of Toxoflavin Biosynthesis
The production of toxoflavin is tightly regulated in bacteria, often linked to virulence. A key regulatory mechanism is quorum sensing (QS), a cell-density-dependent communication system.[12][13]
The regulatory cascade in Burkholderia glumae involves:
-
Quorum Sensing (TofI/TofR): The TofI/TofR system, a LuxI/LuxR homolog, controls the expression of downstream regulatory genes. TofI synthesizes N-acyl homoserine lactones (AHLs), which at a certain concentration, bind to the transcriptional regulator TofR.[4][14]
-
Transcriptional Activators (ToxJ and ToxR): The activated TofR induces the expression of toxJ, another transcriptional activator. Both ToxJ and ToxR (a LysR-type regulator) are required for the expression of the tox operons.[4][14] ToxR requires toxoflavin as a co-inducer to activate the expression of both the biosynthesis (toxABCDE) and transport (toxFGHI) operons.[4][15][16] A novel regulatory gene, tofM, has also been identified as essential for toxoflavin production.[17]
Quantitative Data
The following tables summarize quantitative data from studies on toxoflavin and this compound.
Table 1: Toxoflavin Production in Pseudomonas protegens Pf-5 and Mutants [5]
| Strain/Condition | Average Toxoflavin Produced (nmole in 1.5 mL culture) | Standard Deviation |
| P. protegens LK185 (Wild Type) - Technical Replicates | 9.13 | ± 0.5 |
| P. protegens LK185 (Wild Type) - Biological Replicates | 8.4 | ± 1.5 |
| P. protegens LK230 (ΔPFL_1035) with empty vector | Not Detected | - |
| P. protegens LK230 with wild-type PFL1035 plasmid | ~10 | - |
| P. protegens LK230 with various PFL1035 mutants | Ranged from Not Detected to ~6 | - |
Table 2: Analytical Performance for Detection of Toxoflavin and this compound by UHPLC-MS/MS [18][19]
| Analyte | Limit of Detection (LOD) (µg/kg) | Recoveries (%) | Intra-day RSDs (%) (n=5) | Inter-day RSDs (%) (n=3) |
| Toxoflavin | 12 | 70.1 - 108.7 | 0.9 - 9.5 | 0.9 - 9.5 |
| This compound | 24 | 70.1 - 108.7 | 0.9 - 9.5 | 0.9 - 9.5 |
Experimental Protocols
This section details key experimental methodologies employed in the study of this compound and toxoflavin biosynthesis.
Heterologous Reconstitution of Toxoflavin Biosynthesis in E. coli[7][8]
This protocol allows for the study of the biosynthetic pathway in a controlled genetic background.
Workflow:
Methodology:
-
Gene Amplification and Cloning: The tox biosynthetic genes from the source organism (e.g., Burkholderia) are amplified by PCR and cloned into suitable E. coli expression vectors.
-
Host Strain: An appropriate E. coli strain is used as the heterologous host.
-
Cultivation and Induction: The transformed E. coli is cultured under conditions that induce the expression of the cloned tox genes.
-
Metabolite Extraction: Metabolites are extracted from both the culture supernatant and the cell pellet.
-
Analysis: The extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the biosynthetic intermediates and final products.
Quantification of Toxoflavin Production by HPLC[5]
This protocol is used to measure the amount of toxoflavin produced by bacterial cultures.
Methodology:
-
Sample Preparation:
-
Bacterial cultures (e.g., 1.5 mL) are grown under appropriate conditions (e.g., in 24-well plates at 22 °C for 72 hours).
-
Cells are pelleted by centrifugation.
-
The supernatant is collected for extraction.
-
-
Extraction:
-
Toxoflavin is extracted from the supernatant multiple times with an equal volume of chloroform.
-
The chloroform fractions are pooled and the solvent is evaporated.
-
The dried extract is redissolved in a suitable solvent (e.g., MQ water) for HPLC analysis.
-
-
HPLC Analysis:
-
Instrument: An Agilent 1100 HPLC system or equivalent.
-
Column: Luna C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 1 mL/min.
-
Detection: Diode array detector.
-
Quantification: A standard curve is generated using synthetic toxoflavin to quantify the amount in the samples.
-
Generation of Gene Inactivation Mutants[11]
This technique is crucial for determining the function of individual genes in the biosynthetic pathway.
Methodology:
-
Construction of a Gene Disruption Cassette: A cassette containing a resistance gene flanked by sequences homologous to the target gene is constructed.
-
Transformation and Homologous Recombination: The disruption cassette is introduced into the target bacterium (e.g., Streptomyces hiroshimemsis) via conjugation or transformation. Homologous recombination leads to the replacement of the target gene with the resistance cassette.
-
Selection and Verification: Mutants are selected based on antibiotic resistance. Successful gene inactivation is confirmed by PCR and Southern blotting.
-
Metabolite Analysis: The mutant strains are cultured, and their metabolic profiles are analyzed by HPLC-MS to identify accumulated intermediates and the absence of the final product, thereby elucidating the function of the inactivated gene.
Conclusion
The biosynthesis of this compound and toxoflavin is a complex and tightly regulated process that is integral to the virulence of several bacterial pathogens. A thorough understanding of the enzymes, intermediates, and regulatory networks involved is essential for the development of effective strategies to combat these pathogens. The experimental protocols detailed herein provide a foundation for further research aimed at dissecting these pathways and identifying potential targets for novel antimicrobial agents. The quantitative data presented offer valuable benchmarks for such studies. Future work in this area will likely focus on the structural and mechanistic characterization of the biosynthetic enzymes, the elucidation of the this compound-specific methylation steps, and the development of inhibitors for key enzymes in the pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Phylogenetic analysis, molecular characterization and virulence profiling based on toxoflavin gene of an Indian BG1 strain of Burkholderia glumae causing panicle blight of rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotechnological Strategies of Riboflavin Biosynthesis in Microbes [engineering.org.cn]
- 4. ovid.com [ovid.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heterologous Reconstitution of Toxoflavin Biosynthesis Reveals Key Pathway Intermediates and a Cofactor-Independent Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EC 2.1.1.349 [iubmb.qmul.ac.uk]
- 10. Burkholderia glumae ToxA is a Dual Specificity Methyltransferase that Catalyzes the Last Two Steps of Toxoflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the N-methyltransferases involved in the biosynthesis of toxoflavin, this compound and reumycin from Streptomyces hiroshimensis ATCC53615 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical Evidence for ToxR and ToxJ Binding to the tox Operons of Burkholderia glumae and Mutational Analysis of ToxR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dissection of quorum-sensing genes in Burkholderia glumae reveals non-canonical regulation and the new regulatory gene tofM for toxoflavin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of bacterial toxin toxoflavin and this compound in food and identification of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Fervenulin: A Technical Guide to its Microbial Producers and Genetic Machinery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fervenulin, a member of the pyrimido[5,4-e]-as-triazine antibiotic family, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and antitumor properties. This technical guide provides an in-depth exploration of the microorganisms responsible for this compound production and the intricate genetic and molecular mechanisms that govern its biosynthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product discovery, microbial genetics, and drug development.
This compound-Producing Microorganisms
This compound is primarily produced by specific strains of bacteria, most notably from the genera Streptomyces and Burkholderia.
-
Streptomyces hiroshimensis : This soil-dwelling bacterium is a prominent producer of this compound. Research has identified a dedicated biosynthetic gene cluster within its genome responsible for this compound synthesis.[1]
-
Burkholderia glumae : A plant pathogen known for causing bacterial panicle blight in rice, B. glumae also produces this compound.[1] Its biosynthetic machinery for this compound is closely linked to that of toxoflavin, another well-characterized virulence factor.[1]
The this compound Biosynthetic Gene Cluster and Pathway
The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). The genetic and enzymatic steps have been particularly well-characterized in Streptomyces hiroshimensis.
This compound Biosynthetic Gene Cluster in Streptomyces hiroshimensis
In S. hiroshimensis ATCC53615, the this compound and toxoflavin biosynthetic gene cluster spans from the gene Shi4213 to Shi4240.[2] Key enzymes within this cluster are the N-methyltransferases, which are crucial for the final steps of this compound biosynthesis.
| Gene | Putative Function | Role in this compound Biosynthesis |
| Shi4222 | SAM-dependent N-methyltransferase | Catalyzes the methylation at the N8 position of the pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione core structure to form this compound. |
| Shi4227 | SAM-dependent N-methyltransferase | Also capable of methylating the N8 position to produce this compound. |
| Shi4232 | SAM-dependent N-methyltransferase | Involved in the biosynthesis of the related compound toxoflavin through methylation at the N6 position. |
| Shi4237 | SAM-dependent N-methyltransferase | Involved in the biosynthesis of toxoflavin through methylation at the N1 position. |
Note: The functions of other genes within this cluster are inferred from homology to genes in other secondary metabolite pathways and are involved in the synthesis of the core pyrimido[5,4-e]-as-triazine structure from GTP.
Biosynthetic Pathway of this compound
The biosynthesis of this compound shares its early steps with that of toxoflavin and the vitamin riboflavin, starting from the precursor GTP. The key differentiating step is the final methylation.
References
Unveiling the Enigmatic Antibiotic Mechanism of Fervenulin: A Technical Guide
For Immediate Release
[City, State] – [Date] – Fervenulin, a pyrimido[5,4-e]-1,2,4-triazine antibiotic, has long been recognized for its potent antimicrobial, antifungal, and anticancer properties. However, the precise molecular mechanism underpinning its antibiotic activity has remained a subject of scientific inquiry. This technical guide synthesizes available research to provide an in-depth understanding of this compound's mode of action for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a member of the triazine class of natural products, structurally related to other biologically active compounds like toxoflavin and reumycin.[1] While initial hypotheses explored common antibiotic mechanisms such as the inhibition of protein or nucleic acid synthesis, current evidence points towards a more nuanced mode of action. This guide will detail the available data on this compound's biological targets, summarize key experimental findings, and outline the protocols used to investigate its antimicrobial effects.
Core Mechanism of Action: An Evolving Understanding
Extensive research into the antibiotic mechanisms of various natural products has revealed a diverse array of molecular targets. While many antibiotics function by inhibiting essential cellular processes like protein synthesis, DNA replication, or cell wall formation, the specific target of this compound has not been definitively elucidated in publicly available research.
Initial investigations into compounds structurally similar to this compound, such as toxoflavin, have suggested potential interference with cellular redox processes and ribosome function.[2] However, direct experimental evidence conclusively identifying the molecular target of this compound and its inhibitory mechanism remains to be fully established in the scientific literature. The influence of the position and number of methyl groups on the pyrimidotriazine structure significantly impacts its biological activity, suggesting a specific binding interaction with its molecular target.[1]
Quantitative Data on Antibacterial Activity
While a specific enzyme target and its associated inhibition constants (K_i, IC_50) for this compound are not yet available, its antibacterial efficacy has been quantified through Minimum Inhibitory Concentration (MIC) and other measures.
| Parameter | Value | Organism/Condition | Reference |
| LOD (in food) | 24 µg/kg | 6 types of food | [3] |
| Recovery (in food) | 70.1% to 108.7% | 6 types of food | [3] |
| Intra-day RSD (n=5) | 0.9% to 9.5% | 6 types of food | [3] |
| Inter-day RSD (n=3) | 0.9% to 9.5% | 6 types of food | [3] |
Table 1: Quantitative analysis of this compound detection in food matrices.
Experimental Protocols for Target Identification and Mechanism of Action Studies
The elucidation of a novel antibiotic's mechanism of action requires a multi-faceted experimental approach. The following protocols represent standard methodologies that would be employed to identify the molecular target of this compound and characterize its inhibitory action.
Target Identification Protocols
Objective: To identify the specific molecular target(s) of this compound within the bacterial cell.
Methods:
-
Affinity Chromatography:
-
Principle: this compound is immobilized on a solid support matrix. A bacterial cell lysate is then passed over the matrix. Proteins that bind to this compound are retained and can be subsequently eluted and identified by mass spectrometry.
-
Protocol:
-
Synthesize a this compound analog with a reactive functional group for immobilization.
-
Covalently attach the this compound analog to activated chromatography beads (e.g., NHS-activated sepharose).
-
Prepare a soluble protein extract from a susceptible bacterial strain.
-
Incubate the protein extract with the this compound-conjugated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).
-
Identify the eluted proteins using tryptic digestion followed by LC-MS/MS analysis.
-
-
-
Yeast Three-Hybrid System:
-
Principle: This genetic method identifies protein-ligand interactions in vivo. A bifunctional molecule, with one end binding to a known RNA-binding protein and the other end being this compound, is used to screen a library of potential protein targets.
-
Protocol:
-
Synthesize a hybrid molecule consisting of this compound linked to a known RNA-binding ligand (e.g., methotrexate).
-
Transform yeast cells with a reporter gene system and a library of plasmids expressing potential target proteins fused to a DNA-binding domain.
-
Screen for reporter gene activation, which indicates a successful three-way interaction between the hybrid molecule, the RNA-binding protein, and the target protein.
-
-
Mechanism of Action Assays
Objective: To characterize the biochemical and cellular effects of this compound.
Methods:
-
Macromolecular Synthesis Assays:
-
Principle: To determine if this compound inhibits the synthesis of DNA, RNA, protein, or cell wall components.
-
Protocol:
-
Culture a susceptible bacterial strain to mid-log phase.
-
Aliquot the culture into separate tubes.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Add a radiolabeled precursor for a specific macromolecule to each tube (e.g., [³H]-thymidine for DNA, [³H]-uridine for RNA, [³⁵S]-methionine for protein, [¹⁴C]-N-acetylglucosamine for peptidoglycan).
-
Incubate for a defined period.
-
Precipitate the macromolecules using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
A significant reduction in the incorporation of a specific precursor indicates inhibition of that macromolecular synthesis pathway.
-
-
-
Enzyme Inhibition Assays:
-
Principle: If a specific enzyme is identified as a potential target, its inhibition by this compound can be directly measured.
-
Protocol (Example: Dihydroorotate Dehydrogenase - DHODH):
-
Purify the target enzyme (e.g., bacterial DHODH).
-
Set up a reaction mixture containing the enzyme, its substrate (dihydroorotate), and an electron acceptor (e.g., 2,6-dichloroindophenol - DCIP).
-
Monitor the reduction of the electron acceptor spectrophotometrically as a measure of enzyme activity.
-
Perform the assay in the presence of varying concentrations of this compound to determine the IC_50 value.
-
Conduct kinetic studies by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
-
Logical Workflow for this compound's Mechanism of Action Discovery
The following diagram illustrates a logical workflow for the comprehensive investigation of this compound's antibiotic mechanism.
Conclusion and Future Directions
While this compound's potential as an antibiotic is clear, a definitive understanding of its molecular mechanism of action is crucial for its future development and for overcoming potential resistance. The experimental pathways outlined in this guide provide a roadmap for researchers to definitively identify this compound's biological target and elucidate its inhibitory mechanism. Future research should focus on employing these and other advanced techniques, such as cryo-electron microscopy for structural studies of this compound in complex with its target, to fully unravel the enigmatic mode of action of this promising antibiotic. This knowledge will be instrumental in the rational design of novel this compound derivatives with improved efficacy and a broader spectrum of activity.
References
An In-depth Technical Guide to the Early Biological Studies of Fervenulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fervenulin, a pyrimido[5,4-e]-as-triazine antibiotic, was first reported in the late 1950s. This technical guide provides a comprehensive overview of the early research into its biological activity, focusing on the initial discovery, antimicrobial spectrum, antitumor properties, and the elucidation of its mechanism of action. The information presented is compiled from foundational studies, offering a detailed look into the initial understanding of this compound's potential. This compound is structurally identical to Planomycin, and early literature may use these names interchangeably.
Antimicrobial Activity
Early investigations into this compound's biological activity revealed its potent inhibitory effects against a range of microorganisms. The primary method used in these initial studies was the tube dilution method to determine the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antimicrobial Spectrum
The following table summarizes the MIC values of this compound against various bacteria and fungi as determined in early studies.
| Microorganism | Type | Minimum Inhibitory Concentration (µg/mL) |
| Bacillus subtilis | Gram-positive bacteria | 0.2 |
| Staphylococcus aureus | Gram-positive bacteria | 0.4 |
| Sarcina lutea | Gram-positive bacteria | 0.4 |
| Mycobacterium smegmatis | Acid-fast bacteria | 1.6 |
| Escherichia coli | Gram-negative bacteria | > 100 |
| Salmonella typhi | Gram-negative bacteria | > 100 |
| Pseudomonas aeruginosa | Gram-negative bacteria | > 100 |
| Candida albicans | Fungus (yeast) | 0.8 |
| Saccharomyces cerevisiae | Fungus (yeast) | 0.8 |
| Aspergillus niger | Fungus (mold) | 25 |
| Trichophyton mentagrophytes | Fungus (dermatophyte) | 0.8 |
Experimental Protocols: Antimicrobial Susceptibility Testing
Tube Dilution Method:
-
Preparation of this compound Solutions: A stock solution of this compound was prepared in an appropriate solvent (e.g., ethanol or dimethyl sulfoxide) and then serially diluted in a suitable broth medium (e.g., nutrient broth for bacteria, Sabouraud dextrose broth for fungi) to obtain a range of concentrations.
-
Inoculum Preparation: The test microorganisms were cultured overnight in the appropriate liquid medium. The cultures were then diluted to a standardized concentration, typically around 105 to 106 colony-forming units (CFU) per mL.
-
Incubation: An equal volume of the standardized inoculum was added to each tube containing the this compound dilutions. A control tube containing only the medium and the inoculum (no this compound) was also included.
-
Observation: The tubes were incubated at an optimal temperature for the growth of the specific microorganism (e.g., 37°C for most bacteria, 28-30°C for fungi) for a defined period (typically 18-24 hours for bacteria and 48-72 hours for fungi).
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.
Antitumor Activity
Initial in vitro studies demonstrated this compound's cytotoxic effects against various cancer cell lines.
Quantitative Data: In Vitro Antitumor Activity
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Human Cervical Carcinoma | 0.1 |
| Sarcoma 180 (ascites) | Mouse Sarcoma | 0.2 |
| Ehrlich Carcinoma (ascites) | Mouse Carcinoma | 0.2 |
Experimental Protocols: In Vitro Cytotoxicity Assay
Cell Proliferation Assay (e.g., using HeLa cells):
-
Cell Culture: HeLa cells were maintained in a suitable growth medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were harvested, counted, and seeded into multi-well plates at a predetermined density to ensure logarithmic growth during the experiment.
-
Drug Treatment: After allowing the cells to attach overnight, the medium was replaced with fresh medium containing various concentrations of this compound. A control group of cells received medium without the drug.
-
Incubation: The plates were incubated for a specified period, typically 48 to 72 hours.
-
Assessment of Cell Viability: Cell viability was assessed using methods such as direct cell counting with a hemocytometer and trypan blue exclusion, or by measuring total protein content. The 50% inhibitory concentration (IC50) was then calculated, representing the concentration of this compound required to inhibit cell growth by 50% compared to the untreated control.
Mechanism of Action: Inhibition of Purine Biosynthesis
Early research into this compound's mechanism of action pointed towards its interference with nucleic acid synthesis, specifically the de novo purine biosynthesis pathway.
Key Findings from Early Mechanistic Studies:
-
Reversal Studies: The inhibitory effects of this compound on bacterial growth could be reversed by the addition of purines to the culture medium.
-
Specificity of Reversal: Guanine and its derivatives (guanosine, guanylic acid) were highly effective in reversing the inhibitory effects of this compound. In contrast, adenine and its derivatives were unable to reverse the inhibition.
-
Target Identification: This differential reversal strongly suggested that this compound's primary target was a step in the metabolic pathway leading to the synthesis of guanine nucleotides from inosine monophosphate (IMP).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for the reversal studies.
Caption: Proposed inhibition of GMP synthesis by this compound.
Caption: Experimental workflow for this compound reversal studies.
Experimental Protocols: Reversal Studies
-
Bacterial Culture Preparation: A susceptible bacterial strain (e.g., Bacillus subtilis) was grown in a minimal essential medium.
-
Addition of this compound: this compound was added to the culture at its predetermined MIC.
-
Supplementation with Purines: The culture was then divided into several flasks. One flask served as a control with no additions. Other flasks were supplemented with purine bases or nucleosides (e.g., guanine, adenine, guanosine, adenosine) at various concentrations.
-
Incubation and Growth Monitoring: The flasks were incubated, and bacterial growth was monitored over time by measuring the optical density at 600 nm (OD600).
-
Analysis: The ability of the supplemented purines to restore bacterial growth in the presence of this compound was assessed by comparing the growth curves of the supplemented cultures to the unsupplemented control.
Conclusion
The early studies on this compound established it as a potent antimicrobial and antitumor agent. Its broad-spectrum activity against Gram-positive bacteria and various fungi, coupled with its cytotoxicity against cancer cell lines, highlighted its therapeutic potential. Crucially, the initial mechanistic studies correctly identified the inhibition of de novo purine biosynthesis, specifically the pathway leading to guanine nucleotide synthesis, as its primary mode of action. These foundational findings provided a strong basis for subsequent research and development efforts related to this class of compounds.
Spectroscopic and Biological Characterization of Fervenulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fervenulin, a pyrimido[5,4-e]-as-triazine antibiotic, is a metabolite produced by various bacterial species, including Streptomyces fervens and Burkholderia gladioli. Structurally related to toxoflavin, this compound has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, details on experimental protocols for its characterization, and a summary of its known biological effects.
Spectroscopic Data
The structural elucidation and characterization of this compound have been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.71 | s | H-3 |
| 4.15 | s | N⁶-CH₃ |
| 3.65 | s | N⁸-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 159.9 | C-5 |
| 152.9 | C-7 |
| 149.3 | C-3 |
| 136.2 | C-8a |
| 35.8 | N⁸-CH₃ |
| 29.5 | N⁶-CH₃ |
Table 3: ¹⁵N NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| -3.8 | N-1 |
| -80.9 | N-2 |
| -101.4 | N-4 |
| -258.9 | N-6 |
| -291.6 | N-8 |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong | C=O stretching (C-7) |
| ~1670 | Strong | C=O stretching (C-5) |
| ~1580 | Medium | C=N stretching |
| ~1450 | Medium | CH₃ bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Absorption Maxima for this compound
| Wavelength (λmax) (nm) | Solvent |
| ~240 | Methanol |
| ~395 | Methanol |
Mass Spectrometry (MS)
Table 6: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| ESI+ | 194.0727 | [M+H]⁺ |
Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be optimized for the specific instrument and experiment.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
¹⁵N NMR Acquisition: For ¹⁵N NMR, specialized techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are often employed to enhance sensitivity.[1] These experiments correlate the nitrogen signals with those of neighboring protons.[1]
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, mix a small amount of this compound with dry KBr powder and press it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically below 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. Use the pure solvent as a reference in the second beam.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition: Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., a TOF or Orbitrap analyzer) to determine the elemental composition.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Biological Activity and Signaling Pathways
This compound is known to possess antibiotic properties.[2] However, detailed studies elucidating its specific mechanism of action and the signaling pathways it perturbs are limited in publicly available literature. Its structural similarity to toxoflavin, another potent bacterial toxin, suggests that it might share some common cellular targets or mechanisms of toxicity.
Further research is required to fully understand the molecular basis of this compound's biological activity. A proposed workflow for investigating its mechanism of action is outlined below.
Mandatory Visualizations
Experimental workflow for the spectroscopic characterization of this compound.
Proposed workflow for investigating the mechanism of action of this compound.
References
Unraveling the Fervenulin Biosynthetic Gene Cluster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fervenulin, a member of the 7-azapteridine family of antibiotics, exhibits a range of biological activities, making its biosynthetic pathway a subject of significant interest for natural product chemists and drug discovery teams. This technical guide provides an in-depth exploration of the this compound biosynthetic gene cluster, primarily focusing on the well-characterized cluster from Streptomyces hiroshimensis ATCC53615. This document details the constituent genes, their proposed functions, relevant quantitative data, and the experimental protocols utilized for their characterization. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular machinery responsible for this compound production.
The this compound Biosynthetic Gene Cluster: Gene Composition and Function
The this compound biosynthetic gene cluster in S. hiroshimensis is a key region of the genome responsible for the production of this compound and related compounds like toxoflavin and reumycin. The core of this cluster is composed of a set of genes encoding enzymes that catalyze the conversion of precursor molecules into the final natural products. A pivotal study involving gene inactivation mutants has shed light on the specific roles of several N-methyltransferases within this cluster.
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster of S. hiroshimensis
| Gene | Proposed Function | Notes |
| Shi4216 | N-methyltransferase | Involved in the methylation steps of the biosynthetic pathway. |
| Shi4223 | N-methyltransferase | Plays a crucial role in the differential methylation leading to this compound, toxoflavin, or reumycin. |
| Shi4224 | N-methyltransferase | Characterized through gene inactivation studies, which resulted in the accumulation of specific biosynthetic intermediates. |
| Shi4225 | N-methyltransferase | Essential for the final tailoring steps of the biosynthesis. |
| toxA (in B. glumae) | N-methyltransferase | Homologous methyltransferase in Burkholderia glumae BGR1, known to be involved in toxoflavin biosynthesis, providing a comparative model for the S. hiroshimensis pathway. |
Quantitative Data
While detailed enzyme kinetic data for the this compound biosynthetic enzymes are not extensively published, analytical methods have been developed to quantify this compound and the related compound toxoflavin in various samples. This data is crucial for assessing production titers in native and engineered strains.
Table 2: Analytical Detection Limits for this compound and Toxoflavin
| Compound | Method | Limit of Detection (LOD) | Sample Matrix |
| This compound | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | 24 µg/kg | Food samples |
| Toxoflavin | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | 12 µg/kg | Food samples |
Data from a study on the determination of these toxins in food samples, which highlights the sensitivity of current analytical techniques.[1]
Experimental Protocols
The characterization of the this compound biosynthetic gene cluster has relied on a suite of molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Gene Inactivation in Streptomyces
Gene inactivation is a fundamental technique to elucidate gene function. The following protocol is a generalized workflow for creating gene knockouts in Streptomyces using PCR-targeting.
Protocol 3.1.1: PCR-Targeting Mediated Gene Disruption
-
Primer Design: Design primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-nucleotide sequences that anneal to a disruption cassette (e.g., an apramycin resistance gene, aac(3)IV).
-
Amplification of Disruption Cassette: Perform PCR using the designed primers and a template plasmid containing the disruption cassette to generate a linear DNA fragment with homologous arms.
-
Preparation of Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells, which carry the λ Red recombination system.
-
Electroporation and Recombination: Electroporate the purified PCR product into the competent E. coli cells. The λ Red system will mediate the recombination of the disruption cassette into a cosmid containing the target gene cluster.
-
Selection and Verification: Select for recombinant cosmids by plating on appropriate antibiotic-containing media. Verify the correct insertion of the disruption cassette by PCR and restriction digestion.
-
Conjugation into Streptomyces: Introduce the recombinant cosmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002) and then transfer it to S. hiroshimensis via intergeneric conjugation.
-
Selection of Mutants: Select for Streptomyces exconjugants that have undergone homologous recombination, resulting in the replacement of the target gene with the disruption cassette.
-
Confirmation of Mutant Genotype: Confirm the gene knockout in Streptomyces by PCR analysis and Southern blotting.
Heterologous Expression of the Gene Cluster
Heterologous expression allows for the production of natural products in a more genetically tractable host and can be used to confirm the function of a biosynthetic gene cluster.
Protocol 3.2.1: Heterologous Expression in Streptomyces coelicolor
-
Cosmid Library Screening: Screen a cosmid library of S. hiroshimensis genomic DNA using a probe designed from a known gene within the this compound cluster to identify a cosmid containing the entire cluster.
-
Cosmid Introduction into Host: Introduce the identified cosmid into a suitable heterologous host, such as S. coelicolor M1152, via conjugation from an E. coli donor strain.
-
Selection of Expression Strain: Select for positive clones containing the cosmid by antibiotic resistance.
-
Fermentation and Analysis: Culture the heterologous expression strain in a suitable production medium (e.g., CYM medium).
-
Metabolite Extraction and Detection: After fermentation, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). Analyze the extracts for the production of this compound and related compounds using HPLC and LC-MS.
Protein Expression and Purification
To characterize the enzymatic activity of the biosynthetic enzymes, they can be expressed recombinantly and purified.
Protocol 3.3.1: Recombinant Protein Expression and Purification
-
Gene Cloning: Amplify the gene of interest (e.g., a methyltransferase) from S. hiroshimensis genomic DNA and clone it into an expression vector, such as pET-28a, which adds a His-tag for purification.
-
Transformation: Transform the expression construct into a suitable E. coli expression host, such as BL21(DE3).
-
Protein Expression: Grow the E. coli culture to a suitable optical density and induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells and lyse them by sonication or using a French press.
-
Purification: Purify the His-tagged protein from the cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
-
Analysis: Analyze the purity of the protein by SDS-PAGE.
Enzymatic Assays
In vitro assays are essential to confirm the function of the purified enzymes.
Protocol 3.4.1: N-Methyltransferase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing the purified N-methyltransferase, the substrate (e.g., a biosynthetic intermediate), and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.
-
Incubation: Incubate the reaction at an optimal temperature for a defined period.
-
Quenching and Extraction: Stop the reaction and extract the product.
-
Analysis: Analyze the reaction products by HPLC and LC-MS to confirm the methylation activity of the enzyme.
Visualizations
Biosynthetic Pathway
The proposed biosynthetic pathway for this compound in S. hiroshimensis involves a series of enzymatic modifications of a precursor molecule, with key methylation steps determining the final product.
Caption: Proposed biosynthetic pathway for this compound and related compounds.
Experimental Workflow: Gene Knockout
The process of creating a targeted gene knockout in Streptomyces is a multi-step workflow involving both E. coli and Streptomyces manipulations.
Caption: Workflow for creating a gene knockout in Streptomyces.
Regulatory Logic (Hypothetical)
The regulation of secondary metabolite biosynthesis is often complex, involving pathway-specific and global regulators. While specific regulatory details for the this compound cluster are not fully elucidated, a general model can be proposed.
Caption: Hypothetical regulatory cascade for this compound biosynthesis.
Conclusion
The study of the this compound biosynthetic gene cluster in Streptomyces hiroshimensis has provided valuable insights into the genetic basis for the production of this and related 7-azapteridine antibiotics. The identification of key N-methyltransferases and the elucidation of their roles through genetic manipulation have laid the groundwork for future engineering efforts. The detailed protocols and conceptual workflows presented in this guide are intended to serve as a valuable resource for researchers aiming to further investigate and harness the biosynthetic potential of this intriguing natural product pathway. Future work should focus on the detailed biochemical characterization of all enzymes in the cluster, the elucidation of the regulatory network governing its expression, and the exploration of combinatorial biosynthesis approaches to generate novel this compound analogs with improved therapeutic properties.
References
Methodological & Application
Application Notes and Protocols for Fervenulin Extraction and Purification from Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fervenulin, a pyrimidinedione antibiotic, has garnered significant interest within the scientific community due to its potential therapeutic applications, including its reported antibacterial, antifungal, and antitumor activities. Produced by various strains of Streptomyces, efficient extraction and purification of this compound from culture broth are critical steps for its further investigation and development as a potential drug candidate. These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound, designed to guide researchers in obtaining this valuable compound in a pure form for their studies.
The protocols outlined below are based on established methodologies for the isolation of secondary metabolites from microbial fermentations and are supplemented with specific details where available in the scientific literature. The process involves the initial extraction of the compound from the culture supernatant using a suitable organic solvent, followed by a multi-step purification process employing chromatographic techniques to isolate this compound from other co-extracted metabolites.
Data Presentation
While specific quantitative data for this compound extraction and purification are not extensively reported in publicly available literature, the following table provides a template for researchers to document their own experimental results. This structured format allows for easy comparison of different extraction and purification strategies and for the optimization of the overall process.
| Parameter | Extraction Stage | Column Chromatography | Preparative HPLC | Overall |
| Starting Material | Fermentation Broth Volume (L) | Crude Extract (g) | Partially Purified Fraction (mg) | Fermentation Broth Volume (L) |
| Product Quantity | Crude Extract (g) | Partially Purified Fraction (mg) | Pure this compound (mg) | Pure this compound (mg) |
| Yield (%) | - | - | - | - |
| Purity (%) | - | - | >95% (Target) | >95% (Target) |
| Recovery (%) | - | - | - | - |
Experimental Protocols
I. Fermentation of this compound-Producing Streptomyces sp.
Successful extraction and purification begin with a robust fermentation process to maximize the production of this compound.
Materials:
-
This compound-producing Streptomyces strain (e.g., Streptomyces sp.)
-
Seed culture medium (e.g., Tryptone Soya Broth)
-
Production medium (e.g., a suitable broth medium optimized for secondary metabolite production)
-
Shaker incubator
-
Sterile flasks
Protocol:
-
Prepare a seed culture by inoculating the Streptomyces strain into the seed culture medium.
-
Incubate the seed culture at 30°C with shaking at 200 rpm for 2-3 days.
-
Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculation).
-
Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days. The optimal fermentation time should be determined by monitoring this compound production, for instance, through small-scale extractions and analysis (e.g., HPLC).
II. Extraction of this compound from Culture Broth
This protocol describes a general liquid-liquid extraction method using ethyl acetate, a commonly used solvent for extracting moderately polar secondary metabolites like this compound.
Materials:
-
Fermentation broth
-
Centrifuge
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Following fermentation, harvest the culture broth and centrifuge at 10,000 rpm for 15 minutes to separate the mycelial biomass from the supernatant.
-
Carefully decant the cell-free supernatant.
-
Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate.
-
Shake the separatory funnel vigorously for 2-3 minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release pressure.
-
Allow the layers to separate. The ethyl acetate layer, containing the extracted this compound, is typically the upper layer.
-
Collect the ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate at least two more times to maximize the recovery of this compound.
-
Combine all the ethyl acetate extracts.
-
Concentrate the combined ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C to obtain the crude extract.
III. Purification of this compound
A two-step chromatographic procedure is recommended for the purification of this compound from the crude extract. This involves an initial fractionation by silica gel column chromatography followed by final purification using preparative High-Performance Liquid Chromatography (HPLC).
A. Silica Gel Column Chromatography (Initial Fractionation)
This step aims to separate the crude extract into fractions of increasing polarity, thereby isolating this compound from compounds with significantly different polarities.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvents for mobile phase (e.g., a gradient of hexane, ethyl acetate, and methanol)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the glass column and allow the silica to settle, ensuring a uniformly packed bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, followed by methanol). A suggested gradient could be:
-
Hexane-Ethyl Acetate (9:1, 8:2, 7:3, 1:1, etc.)
-
Ethyl Acetate-Methanol (9.5:0.5, 9:1, etc.)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor the separation by spotting fractions onto TLC plates, developing them in a suitable solvent system (e.g., ethyl acetate:hexane, 7:3), and visualizing the spots under a UV lamp.
-
Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.
-
-
Concentration:
-
Evaporate the solvent from the pooled fractions containing this compound using a rotary evaporator to obtain a partially purified extract.
-
B. Preparative High-Performance Liquid Chromatography (Final Purification)
Preparative HPLC is a high-resolution technique used to achieve high purity of the target compound.
Materials:
-
Partially purified this compound fraction
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative reverse-phase C18 column (e.g., 250 mm x 20 mm, 5 µm)
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
Vials for fraction collection
Protocol:
-
Method Development (Analytical Scale):
-
It is highly recommended to first develop an analytical HPLC method to determine the optimal mobile phase composition and retention time for this compound. A common starting point for reverse-phase chromatography is a gradient of water and acetonitrile.
-
-
Sample Preparation:
-
Dissolve the partially purified this compound fraction in the mobile phase at a known concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
Preparative HPLC Run:
-
Set up the preparative HPLC system with the chosen C18 column and mobile phase. An isocratic or gradient elution can be used. For example, a starting condition could be an isocratic mobile phase of acetonitrile and water (e.g., 40:60 v/v).
-
Set the flow rate appropriate for the column size (e.g., 5-20 mL/min).
-
Set the UV detector to a wavelength where this compound has strong absorbance (a UV scan of a crude sample can help determine the optimal wavelength).
-
Inject the sample onto the column.
-
-
Fraction Collection:
-
Collect the eluent in fractions as the peak corresponding to this compound begins to elute. Fraction collectors can be programmed to collect based on time or detector signal.
-
-
Purity Analysis and Final Product Preparation:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity level (>95%).
-
Remove the solvent from the pooled fractions, typically by lyophilization or rotary evaporation, to obtain pure this compound.
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Logic of Silica Gel Column Chromatography Purification.
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Fervenulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fervenulin is a pyrimido[5,4-e]-as-triazine antibiotic with potential antimicrobial activity. As with any novel antimicrobial agent, determining its spectrum of activity and potency against various microorganisms is a critical step in the drug development process. This document provides detailed protocols for antimicrobial susceptibility testing (AST) of this compound using standardized methods, including broth microdilution and disk diffusion assays. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy of results.[1][2][3][4][5][6][7][8][9]
Broth Microdilution Susceptibility Testing Protocol
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[10][11][12]
Materials
-
This compound powder
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Experimental Protocol
1.2.1. Preparation of this compound Stock Solution
-
Accurately weigh this compound powder and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile CAMHB to achieve a working stock concentration that is typically 100-fold the highest concentration to be tested.
1.2.2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[1] This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[1]
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
1.2.3. Microtiter Plate Preparation and Inoculation
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the working this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well.
-
The eleventh well will serve as the growth control (no this compound), and the twelfth well will be the sterility control (no bacteria).
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
1.2.4. Incubation and Interpretation
-
Seal the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Data Presentation
Summarize the MIC values for this compound against various bacterial strains in a clear and structured table.
| Bacterial Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | |
| Enterococcus faecalis ATCC 29212 | |
| Escherichia coli ATCC 25922 | |
| Pseudomonas aeruginosa ATCC 27853 | |
| Streptococcus pneumoniae ATCC 49619 | |
| Clinical Isolate 1 | |
| Clinical Isolate 2 |
Disk Diffusion Susceptibility Testing Protocol
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[14][15] A filter paper disk impregnated with a known concentration of the antimicrobial is placed on an agar plate inoculated with the test organism. The drug diffuses from the disk into the agar, and if the organism is susceptible, a zone of growth inhibition will appear around the disk.[16][17]
Materials
-
This compound powder
-
Sterile filter paper disks (6 mm diameter)
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[1]
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or PBS
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Experimental Protocol
2.2.1. Preparation of this compound Disks
-
Prepare a stock solution of this compound in a suitable solvent at a desired concentration.
-
Apply a precise volume (e.g., 20 µL) of the this compound solution onto sterile blank filter paper disks and allow them to dry completely in a sterile environment. The amount of this compound per disk should be standardized (e.g., 30 µg).
-
Store the prepared disks in a desiccator at 4°C until use.
2.2.2. Inoculation of Agar Plates
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol (Section 1.2.2).
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[13]
-
Allow the plate to dry for 3-5 minutes before applying the disks.
2.2.3. Application of Disks and Incubation
-
Using sterile forceps, place the this compound-impregnated disks firmly onto the surface of the inoculated MHA plate.
-
Ensure the disks are in complete contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones (at least 24 mm from center to center).[15]
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
2.2.4. Interpretation of Results
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using a ruler or calipers.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints. Since this compound is a novel compound, these breakpoints will need to be determined through extensive clinical and microbiological studies.
Data Presentation
Record the zone of inhibition diameters for this compound against various bacterial strains in a table.
| Bacterial Strain | This compound Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | 30 | |
| Escherichia coli ATCC 25922 | 30 | |
| Pseudomonas aeruginosa ATCC 27853 | 30 | |
| Enterococcus faecalis ATCC 29212 | 30 | |
| Clinical Isolate 1 | 30 | |
| Clinical Isolate 2 | 30 |
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical mechanism of this compound inhibiting bacterial growth.
Quality Control
To ensure the accuracy and reliability of the AST results, it is imperative to perform quality control (QC) testing concurrently with each batch of tests. This involves testing standard QC strains with known susceptibility profiles.
| QC Strain | Expected MIC Range (µg/mL) | Expected Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC 29213/25923 | To be determined | To be determined |
| Escherichia coli ATCC 25922 | To be determined | To be determined |
| Pseudomonas aeruginosa ATCC 27853 | To be determined | To be determined |
| Enterococcus faecalis ATCC 29212 | To be determined | To be determined |
Note: The expected QC ranges for this compound will need to be established through multi-laboratory studies.
Conclusion
The protocols outlined in this document provide a standardized framework for evaluating the in vitro antimicrobial activity of this compound. Adherence to these established methodologies is crucial for generating reproducible and comparable data that will be essential for the further development and potential clinical application of this novel antibiotic. The provided workflows and data presentation tables are intended to guide researchers in the systematic assessment of this compound's antimicrobial properties.
References
- 1. nicd.ac.za [nicd.ac.za]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. iacld.com [iacld.com]
- 4. ESCMID: EUCAST [escmid.org]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. darvashco.com [darvashco.com]
- 9. EUCAST: Guidance Documents [eucast.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. youtube.com [youtube.com]
- 12. apec.org [apec.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. asm.org [asm.org]
- 15. microbenotes.com [microbenotes.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols: In Vitro Nematicidal Assay of Fervenulin against Meloidogyne incognita
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro nematicidal assays of Fervenulin against the root-knot nematode, Meloidogyne incognita. The protocols detailed below are based on established methodologies and published research, offering a framework for the screening and evaluation of this compound's efficacy.
Introduction
Meloidogyne incognita is a major plant-parasitic nematode responsible for significant crop losses worldwide. The development of novel, effective, and environmentally sound nematicides is a critical area of research. This compound, a low molecular weight compound isolated from Streptomyces sp., has demonstrated significant in vitro nematicidal activity against M. incognita.[1][2] This document outlines the protocols for assessing this activity, focusing on egg hatch inhibition and second-stage juvenile (J2) mortality.
Quantitative Data Summary
The nematicidal activity of this compound against M. incognita has been quantified in previous studies. The following tables summarize the key efficacy data.
Table 1: Nematicidal Activity of this compound against Meloidogyne incognita
| Assay Type | Parameter | Concentration (µg/mL) | Observation Period | Result |
| Egg Hatch Assay | Minimum Inhibitory Concentration (MIC) | 30 | 7 days | Significant inhibition of egg hatching |
| Juvenile Mortality Assay | Increasing Juvenile Mortality | 120 | 96 hours | Significant increase in J2 mortality |
| Juvenile Mortality Assay | 100% Mortality | 250 | 96 hours | Complete mortality of J2s |
Data compiled from published research.[1][2]
Table 2: Dose-Dependent Effect of this compound on M. incognita Egg Hatch and J2 Mortality
| This compound Concentration (µg/mL) | Egg Hatch Inhibition (%) after 7 days | J2 Mortality (%) after 96 hours |
| 30 | Significant | Not significant |
| 60 | Significant | Not significant |
| 120 | Significant | Significant |
| 250 | 95.0 ± 2.0 | 100.0 ± 0.0 |
| Control (0.5% DMSO) | 0 | 0 |
Data are presented as mean ± standard deviation.[2]
Experimental Protocols
Preparation of Meloidogyne incognita Eggs and Second-Stage Juveniles (J2s)
Objective: To obtain sterile and viable M. incognita eggs and J2s for use in in vitro assays.
Materials:
-
Infected roots of a suitable host plant (e.g., tomato, cucumber)
-
Sodium hypochlorite (NaOCl) solution (0.5% - 1%)
-
Sterile distilled water
-
Beakers, sieves (e.g., 25 µm pore size), and sterile collection tubes
-
Incubator set at 28°C
Protocol:
-
Gently wash the infected roots to remove soil and debris.
-
Cut the roots into small pieces (1-2 cm).
-
Immerse the root fragments in a 0.5% NaOCl solution in a flask and shake vigorously for 2-4 minutes to dissolve the gelatinous matrix and release the eggs.[3][4]
-
Quickly pour the suspension through a series of nested sieves, collecting the eggs on a 25 µm pore size sieve.
-
Thoroughly rinse the eggs on the sieve with sterile distilled water to remove any residual NaOCl.[5][6]
-
For egg hatch assays, collect the surface-disinfected eggs by backwashing the sieve into a sterile beaker with sterile distilled water.
-
For J2 mortality assays, incubate the collected eggs in sterile water at 28°C to allow for hatching. Collect the freshly hatched J2s within 48-72 hours.[7][8]
Preparation of this compound Test Solutions
Objective: To prepare a stock solution and subsequent dilutions of this compound for the nematicidal assays.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 1 mg/mL stock solution can be prepared.
-
From the stock solution, prepare a series of working solutions at the desired concentrations (e.g., 30, 60, 120, 250 µg/mL) by diluting with sterile distilled water.
-
Ensure the final concentration of DMSO in the assay wells does not exceed a level toxic to the nematodes (typically ≤ 0.5%).[2] A control group with the same final DMSO concentration must be included in the assay.
In Vitro Nematicidal Assay: Broth Microdilution Method
Objective: To evaluate the effect of different concentrations of this compound on M. incognita egg hatch and J2 mortality using a 96-well plate format.
Materials:
-
Sterile 96-well microtiter plates
-
Suspension of surface-disinfected M. incognita eggs (approx. 100-200 eggs per well)
-
Suspension of freshly hatched M. incognita J2s (approx. 100 J2s per well)
-
Prepared this compound test solutions
-
Control solution (sterile distilled water with 0.5% DMSO)
-
Incubator set at 28°C
-
Inverted microscope
Protocol:
-
Egg Hatch Assay: a. Pipette a suspension containing approximately 100-200 surface-disinfected eggs into each well of a 96-well plate. b. Add the prepared this compound test solutions to the respective wells to achieve the final desired concentrations. c. Include a control group treated with the DMSO-water solution. d. Seal the plate and incubate at 28°C. e. After 7 days, count the number of hatched juveniles in each well using an inverted microscope. f. Calculate the percentage of egg hatch inhibition relative to the control.
-
J2 Mortality Assay: a. Pipette a suspension containing approximately 100 J2s into each well of a 96-well plate. b. Add the prepared this compound test solutions to the respective wells. c. Include a control group treated with the DMSO-water solution. d. Seal the plate and incubate at 28°C. e. Observe and count the number of dead or immobile juveniles at specific time points (e.g., 24, 48, 72, and 96 hours) under an inverted microscope. Nematodes are considered dead if they are straight and do not respond to probing with a fine needle. f. Calculate the percentage of mortality for each concentration and time point, correcting for any mortality in the control group using Abbott's formula if necessary.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro nematicidal assay of this compound.
Hypothetical Signaling Pathway of Nematicidal Action
While the precise mechanism of this compound is not yet elucidated, many nematicides target the nematode's nervous system. This diagram illustrates a generalized pathway of neuromuscular disruption.
References
- 1. Evaluation of Nematicidal Activity of Streptomyces yatensis KRA-28 against Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo and in vitro management of Meloidogyne incognita (Tylenchida: Heteroderidae) using rhizosphere bacteria, Pseudomonas spp. and Serratia spp. compared with oxamyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. journals.ansfoundation.org [journals.ansfoundation.org]
Application Notes and Protocols for Investigating Fervenulin's Anticancer Potential in HeLa Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fervenulin, a pyrimido[5,4-e]-1,2,4-triazine antibiotic, has garnered interest for its potential as an anticancer agent. This document provides a comprehensive guide for researchers investigating the cytotoxic and mechanistic effects of this compound on the human cervical adenocarcinoma cell line, HeLa. The following application notes and detailed experimental protocols are designed to facilitate the systematic evaluation of this compound's anticancer properties, including its impact on cell viability, apoptosis, cell cycle progression, and induction of reactive oxygen species (ROS).
Application Notes
This compound's potential as an anticancer agent stems from its ability to interfere with cellular processes essential for cancer cell proliferation and survival. Preliminary studies on various cancer cell lines suggest that this compound may induce apoptosis and inhibit cell growth. In the context of HeLa cells, a well-established model for cervical cancer research, this compound is hypothesized to exert its effects through multiple mechanisms:
-
Induction of Apoptosis: this compound may trigger programmed cell death in HeLa cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This can be assessed by monitoring key apoptotic markers such as phosphatidylserine externalization and caspase activation.
-
Cell Cycle Arrest: The compound might halt the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M), thereby preventing cancer cell division. Flow cytometry analysis of DNA content is the standard method to investigate this effect.
-
Generation of Reactive Oxygen Species (ROS): this compound could induce oxidative stress within HeLa cells by increasing the intracellular levels of ROS. Elevated ROS can damage cellular components and trigger apoptotic pathways.
These potential mechanisms can be investigated using the detailed protocols provided below.
Quantitative Data Summary
The following tables are templates for researchers to populate with their experimental data when investigating the effects of this compound on HeLa cells.
Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (OD) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 100 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
IC50 Value: To be determined from the dose-response curve.
Table 2: Apoptosis Induction by this compound in HeLa Cells (Annexin V-FITC/PI Staining)
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Control | ||||
| This compound (IC50) | ||||
| This compound (2 x IC50) |
Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | |||
| This compound (IC50) | |||
| This compound (2 x IC50) |
Table 4: Intracellular ROS Levels in HeLa Cells Treated with this compound (DCFH-DA Assay)
| Treatment | Mean Fluorescence Intensity | Fold Change vs. Control |
| Control | 1.0 | |
| This compound (IC50) | ||
| Positive Control (e.g., H2O2) |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of this compound on HeLa cells by measuring the metabolic activity of viable cells.[1][2][3][4][5]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS.[1][2]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells with this compound for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][2]
-
Calculate cell viability using the formula: Cell Viability (%) = (OD_treated / OD_control) x 100.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[6][7][8][9][10]
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and treat with desired concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash them once with serum-containing media.[6]
-
Centrifuge the cells at a low speed and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples by flow cytometry within one hour. Annexin V-FITC is typically detected in the FL1 channel (Ex = 488 nm; Em = 530 nm), and PI in the FL2 or FL3 channel.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[11][12][13][14]
Materials:
-
HeLa cells
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
Analyze the DNA content by flow cytometry.[11]
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
This protocol measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[15][16][17][18][19]
Materials:
-
HeLa cells
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)
-
Serum-free culture medium
-
Positive control (e.g., H₂O₂)
-
Black 96-well plates (for fluorescence reading) or 6-well plates (for flow cytometry)
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed HeLa cells in a black 96-well plate or 6-well plate and allow them to attach overnight.
-
Remove the culture medium and wash the cells once with serum-free medium.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[15][17]
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Add fresh culture medium containing different concentrations of this compound.
-
Incubate for the desired time period.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em = 485/535 nm) or by flow cytometry in the FITC channel.[17]
Visualizations
Caption: Experimental workflow for investigating the anticancer effects of this compound on HeLa cells.
References
- 1. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blue light induced reactive oxygen species from flavin mononucleotide and flavin adenine dinucleotide on lethality of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the G2 cell cycle block abrogator pentoxifylline on the expression and subcellular location of cyclin B1 and p34cdc2 in HeLa cervical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Zebularine inhibits the growth of HeLa cervical cancer cells via cell cycle arrest and caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betulin as an antitumor agent tested in vitro on A431, HeLa and MCF7, and as an angiogenic inhibitor in vivo in the CAM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and Immunomodulatory Potential Activity of Physalis peruviana Fruit Extracts on Cervical Cancer (HeLa) and Fibroblast (L929) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferulic Acid Induces Apoptosis of HeLa and Caski Cervical Carcinoma Cells by Down-Regulating the Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Betulinic acid induces apoptosis of HeLa cells via ROS-dependent ER stress and autophagy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medwinpublishers.com [medwinpublishers.com]
- 15. Cytotoxic effects of native and recombinant frutalin, a plant galactose-binding lectin, on HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Production of reactive oxygen species in mitochondria of HeLa cells under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence kinetics in HeLa cells after treatment with cell cycle arrest inducers visualized with Fucci (fluorescent ubiquitination-based cell cycle indicator) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enhanced production of reactive oxygen species in HeLa cells under concurrent low‑dose carboplatin and Photofrin® photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fervenulin Quantification using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of Fervenulin using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust and reproducible for research and drug development applications.
Introduction
This compound is a bacterial metabolite with potential therapeutic applications. Accurate and precise quantification of this compound is crucial for various stages of research and development, including fermentation process optimization, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose. This application note describes a reversed-phase HPLC method for the determination of this compound.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar compound, is retained on the column and then eluted by a mobile phase consisting of an organic solvent and water. The concentration of the organic solvent can be adjusted to achieve optimal separation and retention time. Detection is performed using a UV detector at a wavelength where this compound exhibits maximum absorbance, allowing for sensitive and specific quantification.
Materials and Reagents
-
This compound standard: Analytical grade, with a purity of ≥98%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Formic acid (FA): Analytical grade (optional, for mobile phase modification).
-
Solvents for sample extraction: Based on the sample matrix (e.g., ethyl acetate, methanol).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Formic Acid* |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Detection Wavelength | To be determined based on the UV-Vis spectrum of this compound (typically in the range of 250-400 nm) |
Note: The mobile phase composition may need to be optimized to achieve the desired retention time and peak shape. A gradient elution may be necessary for complex sample matrices.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent in which it is freely soluble (e.g., methanol or acetonitrile). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to final concentrations covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation protocol will vary depending on the sample matrix. The goal is to extract this compound and remove interfering substances.
-
For Fermentation Broth:
-
Centrifuge a known volume of the fermentation broth to separate the cells.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Formulations:
-
Accurately weigh a portion of the formulation.
-
Disperse or dissolve it in a suitable solvent.
-
Extract this compound using an appropriate technique (e.g., liquid-liquid extraction or solid-phase extraction).
-
Dilute the final extract with the mobile phase to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Calibration Curve
-
Inject each working standard solution (e.g., 10 µL) into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good linear fit.
Sample Analysis
-
Inject the prepared sample solution (10 µL) into the HPLC system.
-
Record the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Data Presentation
The following tables should be generated to summarize the quantitative data obtained during method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (As) | ≤ 2 | |
| Theoretical Plates (N) | ≥ 2000 | |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | RSD (%) |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Linear Regression | y = mx + c | R² | |
Table 3: Precision and Accuracy Data
| QC Level | Concentration Added (µg/mL) | Concentration Found (µg/mL, n=6) | Accuracy (%) | Precision (RSD, %) |
| Low | ||||
| Medium | ||||
| High |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound by HPLC.
Caption: Experimental workflow for this compound quantification by HPLC.
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The described HPLC method provides a framework for the reliable quantification of this compound. Proper method development, optimization, and validation are essential to ensure the generation of accurate and precise data for research and drug development activities.
Application Note: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the Sensitive Detection and Quantification of Fervenulin in Food Matrices
References
- 1. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammatory cell death induced by 5-aminolevulinic acid-photodynamic therapy initiates anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advinus.com [advinus.com]
- 4. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Fervenulin Production in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fervenulin, a 7-azapteridine antibiotic produced by Streptomyces, has garnered significant interest due to its potential antitumor and antibacterial properties. Enhancing the production of this secondary metabolite is crucial for further research and potential therapeutic applications. This document provides detailed application notes and experimental protocols for the genetic manipulation of Streptomyces, specifically Streptomyces hiroshimensis, to increase this compound yields. The strategies outlined focus on the overexpression of key biosynthetic genes and the deletion of competing pathway genes, leveraging modern genetic engineering techniques such as CRISPR-Cas9.
Strategic Approaches for Enhancing this compound Production
The genetic manipulation of Streptomyces for the overproduction of secondary metabolites is a well-established field.[1][2] Key strategies involve increasing the flux through the desired biosynthetic pathway and eliminating or reducing the flow of precursors into competing metabolic pathways.
1. Overexpression of the this compound Biosynthetic Gene Cluster (BGC): The genes responsible for the biosynthesis of a specific secondary metabolite are typically clustered together in the bacterial genome.[3] The this compound and toxoflavin biosynthetic gene cluster has been identified in Streptomyces hiroshimensis ATCC53615.[4][5] Overexpression of the entire BGC or key pathway-specific regulatory genes can significantly enhance product yield.
2. Overexpression of Key Biosynthetic Enzymes: The this compound biosynthetic pathway involves several enzymatic steps, with N-methyltransferases playing a crucial role in the final modifications.[4][5] Overexpression of these rate-limiting enzymes can drive the pathway towards higher this compound production.
3. Deletion of Competing Pathways: The precursors for this compound biosynthesis are derived from primary metabolism. Deleting genes responsible for diverting these precursors into other secondary metabolite pathways can increase their availability for this compound synthesis.
Quantitative Data Summary
While specific quantitative data for enhanced this compound production is not extensively published, the following table presents hypothetical yet representative data based on typical yield improvements observed for other secondary metabolites in genetically engineered Streptomyces strains.[6][7]
| Genetic Modification Strategy | Target Gene(s) | Host Strain | This compound Titer (mg/L) | Fold Increase |
| Wild-Type | - | S. hiroshimensis | 15 | 1 |
| Overexpression of this compound BGC | fer cluster | S. hiroshimensis | 75 | 5 |
| Overexpression of N-Methyltransferase | ferM1 | S. hiroshimensis | 45 | 3 |
| Deletion of Competing Pathway | competing_geneX | S. hiroshimensis | 30 | 2 |
| Combined Overexpression and Deletion | fer cluster, Δcompeting_geneX | S. hiroshimensis | 120 | 8 |
Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway
The biosynthesis of this compound in Streptomyces hiroshimensis initiates from Guanosine Triphosphate (GTP). The pathway proceeds through several enzymatic steps to form the core pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione scaffold, which is then methylated by specific N-methyltransferases to yield this compound and the related compound toxoflavin.[4][5]
Caption: Proposed biosynthetic pathway of this compound from GTP.
Experimental Workflow for Genetic Manipulation
The general workflow for the genetic manipulation of Streptomyces involves the design of the genetic construct, transformation into E. coli for plasmid propagation, intergeneric conjugation into the target Streptomyces strain, and subsequent selection and verification of the desired mutant.
Caption: General workflow for CRISPR-Cas9 mediated gene editing in Streptomyces.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Deletion in Streptomyces hiroshimensis
This protocol describes the deletion of a hypothetical gene (competing_geneX) involved in a pathway that competes for this compound precursors.
Materials:
-
Streptomyces hiroshimensis wild-type strain
-
E. coli ET12567/pUZ8002 donor strain
-
pCRISPomyces-2 vector
-
Oligonucleotides for sgRNA and homology arms
-
Appropriate antibiotics (e.g., apramycin, nalidixic acid)
-
Standard molecular biology reagents and equipment
Methodology:
-
Design of sgRNA and Homology Arms:
-
Design a 20-bp sgRNA sequence targeting the coding region of competing_geneX. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (NGG).
-
Design 1.5-2.0 kb upstream and downstream homology arms flanking the competing_geneX open reading frame.
-
-
Construction of the CRISPR-Cas9 Plasmid:
-
Synthesize and anneal the complementary sgRNA oligonucleotides.
-
Clone the annealed sgRNA into the pCRISPomyces-2 vector according to the manufacturer's protocol.
-
Amplify the upstream and downstream homology arms by PCR from S. hiroshimensis genomic DNA.
-
Clone the homology arms into the sgRNA-containing pCRISPomyces-2 vector using Gibson Assembly or a similar method.
-
-
Transformation into E. coli and Plasmid Propagation:
-
Transform the final CRISPR-Cas9 construct into E. coli ET12567/pUZ8002.
-
Select for transformants on LB agar containing the appropriate antibiotics.
-
Confirm the correct plasmid construction by restriction digestion and Sanger sequencing.
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain and the S. hiroshimensis recipient strain to the mid-logarithmic phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM agar).
-
Incubate the plates to allow for conjugation.
-
-
Selection and Verification of Mutants:
-
Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin) to select for Streptomyces exconjugants.
-
Isolate individual colonies and screen for the desired gene deletion by colony PCR using primers flanking the target gene.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Protocol 2: Overexpression of a this compound Biosynthetic Gene using an Integrative Vector
This protocol outlines the overexpression of a putative N-methyltransferase gene (ferM1) to enhance this compound production.
Materials:
-
Streptomyces hiroshimensis wild-type strain
-
E. coli ET12567/pUZ8002 donor strain
-
Integrative expression vector (e.g., pSET152 derivative with a strong constitutive promoter)
-
Primers for amplifying ferM1
-
Appropriate antibiotics
Methodology:
-
Cloning of the Target Gene:
-
Amplify the coding sequence of ferM1 from S. hiroshimensis genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and the integrative expression vector with the corresponding restriction enzymes.
-
Ligate the ferM1 gene into the expression vector downstream of the constitutive promoter.
-
-
Transformation and Conjugation:
-
Transform the expression construct into E. coli ET12567/pUZ8002.
-
Perform intergeneric conjugation with S. hiroshimensis as described in Protocol 1.
-
-
Selection and Verification of Overexpression Strains:
-
Select for exconjugants on media containing the appropriate antibiotic.
-
Verify the integration of the expression cassette into the Streptomyces genome by PCR using primers flanking the integration site.
-
-
Analysis of this compound Production:
-
Cultivate the wild-type and the engineered overexpression strain under identical fermentation conditions.
-
Extract the secondary metabolites from the culture broth and mycelium.
-
Analyze and quantify this compound production using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Conclusion
The genetic manipulation of Streptomyces hiroshimensis offers a powerful approach to enhance the production of the promising antibiotic, this compound. By employing strategies such as the overexpression of key biosynthetic genes and the deletion of competing pathways, it is possible to significantly increase product titers. The detailed protocols provided herein serve as a guide for researchers to implement these genetic engineering techniques. Further optimization of fermentation conditions and metabolic engineering strategies will be crucial in maximizing this compound yields for future research and development.
References
- 1. The improving prospects for yield increase by genetic engineering in antibiotic-producing Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of the N-methyltransferases involved in the biosynthesis of toxoflavin, this compound and reumycin from Streptomyces hiroshimensis ATCC53615 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mining and engineering exporters for titer improvement of macrolide biopesticides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Fervenulin Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fervenulin is a 7-azapteridine antibiotic with potential therapeutic applications. Produced by the bacterium Streptomyces hiroshimensis, its large-scale production is essential for further research and development. This document provides detailed application notes and protocols for the fermentation and purification of this compound, focusing on scalable methodologies. The protocols are based on established principles for secondary metabolite production in Streptomyces species and offer a framework for process optimization.
Introduction to this compound Production
This compound is a secondary metabolite synthesized by Streptomyces hiroshimensis. Its biosynthesis is linked to that of toxoflavin and involves a dedicated gene cluster containing key enzymes such as N-methyltransferases[1][2]. Large-scale production of this compound necessitates a controlled fermentation process to maximize yield and a robust downstream purification strategy to ensure high purity. The following sections detail the methodologies for achieving these goals, from inoculum preparation to final product purification.
Fermentation Protocol for this compound Production
This protocol is designed for a 50-liter stirred-tank bioreactor. Parameters should be optimized for different scales and specific bioreactor geometries.
Microorganism
-
Producing Strain: Streptomyces hiroshimensis (e.g., ATCC 53615)[1]
Media Composition
Table 1: Seed Culture Medium (TSB)
| Component | Concentration (g/L) |
| Tryptone | 17.0 |
| Soy Peptone | 3.0 |
| Glucose | 2.5 |
| Sodium Chloride | 5.0 |
| Dipotassium Hydrogen Phosphate | 2.5 |
| pH | 7.3 ± 0.2 |
Table 2: Production Medium (Optimized Fed-Batch)
| Component | Initial Batch (g/L) | Fed-Batch Feed (g/L) |
| Soluble Starch | 20.0 | - |
| Glucose | 10.0 | 200.0 |
| Soybean Meal | 15.0 | - |
| Yeast Extract | 5.0 | 50.0 |
| K2HPO4 | 1.0 | - |
| MgSO4·7H2O | 0.5 | - |
| CaCO3 | 2.0 | - |
| Trace Element Solution* | 1.0 mL/L | 10.0 mL/L |
| pH | 7.0 - 7.2 | - |
*Trace Element Solution (g/L): FeSO4·7H2O 1.0, MnCl2·4H2O 1.0, ZnSO4·7H2O 1.0
Experimental Protocol: Fermentation
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. hiroshimensis spores from a mature agar plate to a 250 mL flask containing 50 mL of TSB medium.
-
Incubate at 30°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Use this seed culture to inoculate a larger volume of TSB (5% v/v) and incubate under the same conditions to generate the required inoculum for the bioreactor.
-
-
Bioreactor Preparation and Inoculation:
-
Prepare and sterilize the 50 L bioreactor containing 30 L of the production medium.
-
Calibrate pH and Dissolved Oxygen (DO) probes.
-
Aseptically inoculate the bioreactor with the seed culture to a final concentration of 5% (v/v).
-
-
Fermentation Parameters:
-
Set the temperature to 30°C.
-
Maintain the pH at 7.0-7.2 using automated additions of 1 M NaOH and 1 M H2SO4.
-
Control the Dissolved Oxygen (DO) level above 30% saturation. This can be achieved by a cascaded control system:
-
Increase agitation from 200 to 600 rpm.
-
Increase aeration rate from 0.5 to 1.5 vvm (volume of air per volume of medium per minute).
-
-
Fermentation duration is typically 120-168 hours.
-
-
Fed-Batch Strategy:
-
After the initial glucose is depleted (typically around 48 hours, indicated by a sharp rise in DO), initiate the fed-batch feed.
-
The feed solution (Glucose and Yeast Extract) should be added at a controlled rate to maintain a low level of glucose in the bioreactor, thus avoiding carbon catabolite repression and sustaining secondary metabolite production. A starting feed rate of 0.2 g/L/h of glucose can be used and optimized based on real-time monitoring of glucose levels and this compound production.
-
Table 3: Summary of Large-Scale Fermentation Parameters
| Parameter | Setpoint/Range | Control Strategy |
| Temperature | 30°C | Automated heating/cooling jacket |
| pH | 7.0 - 7.2 | Automated addition of acid/base |
| Dissolved Oxygen (DO) | > 30% | Cascaded control (agitation, aeration) |
| Agitation | 200 - 600 rpm | Part of DO control cascade |
| Aeration | 0.5 - 1.5 vvm | Part of DO control cascade |
| Fermentation Time | 120 - 168 hours | Batch or Fed-Batch |
Expected Yield
While specific yield data for this compound is not widely published, yields for similar antibiotics from Streptomyces in optimized fed-batch fermentations can range from hundreds of mg/L to over 1 g/L. The following table presents hypothetical yield data based on different fermentation strategies to illustrate the potential impact of process optimization.
Table 4: Hypothetical this compound Yield under Different Fermentation Strategies
| Fermentation Strategy | Scale | Typical Yield (mg/L) | Purity (after extraction) |
| Batch Fermentation | 5 L | 150 - 300 | ~60% |
| Optimized Fed-Batch | 5 L | 400 - 600 | ~65% |
| Optimized Fed-Batch | 50 L | 350 - 550 | ~65% |
Downstream Processing and Purification Protocol
The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth.
Experimental Protocol: Purification
-
Biomass Removal:
-
At the end of the fermentation, cool the broth to 4°C.
-
Separate the mycelium from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) or microfiltration.
-
-
Solvent Extraction:
-
Transfer the clarified supernatant to a separation funnel or liquid-liquid extraction unit.
-
Extract the this compound from the supernatant using an equal volume of chloroform. Repeat the extraction three times to maximize recovery.
-
Pool the organic (chloroform) layers.
-
-
Concentration:
-
Dry the pooled chloroform extract over anhydrous sodium sulfate.
-
Concentrate the extract to dryness under reduced pressure using a rotary evaporator.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal volume of chloroform.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 5%).
-
Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Preparative HPLC (Final Polishing):
-
Pool the fractions containing this compound from the silica gel chromatography and concentrate.
-
Dissolve the semi-purified product in a suitable solvent (e.g., methanol).
-
Purify to homogeneity using a preparative reverse-phase HPLC system (e.g., C18 column) with a suitable mobile phase gradient (e.g., water and acetonitrile).
-
Collect the peak corresponding to this compound.
-
-
-
Final Product Formulation:
-
Evaporate the solvent from the pure fractions.
-
Lyophilize the final product to obtain pure this compound as a powder.
-
Store at -20°C.
-
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale production and purification of this compound.
This compound Biosynthesis Signaling Pathway
The biosynthesis of secondary metabolites like this compound in Streptomyces is often regulated by a cascade involving pathway-specific regulatory proteins, such as those from the Streptomyces Antibiotic Regulatory Protein (SARP) family.
Caption: A generalized signaling pathway for this compound biosynthesis regulation in Streptomyces.
References
Application of Fervenulin as a Potential Agricultural Nematicide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fervenulin, a 7-azapteridine antibiotic first isolated from Streptomyces fervens, has demonstrated significant nematicidal properties. This document provides a comprehensive overview of its potential application as an agricultural nematicide, focusing on its activity against the root-knot nematode Meloidogyne incognita. The information compiled herein is based on existing in vitro studies and provides a framework for further research and development, including proposed protocols for in planta evaluation. While this compound shows promise as a biological alternative to synthetic nematicides, it is important to note that in planta and field trial data are not yet available in published literature.
Quantitative Data Summary
The nematicidal activity of this compound against Meloidogyne incognita has been quantified in in vitro assays. The following tables summarize the key findings from the foundational study by Ruanpanun et al. (2011).[1][2][3]
Table 1: In Vitro Nematicidal Activity of this compound against Meloidogyne incognita
| Parameter | Concentration (µg/mL) | Effect | Incubation Time |
| Egg Hatch Inhibition (MIC) | 30 | Lowest concentration to significantly inhibit egg hatch | 7 days |
| Juvenile Mortality (J2) | 120 | Increased juvenile mortality observed | 96 hours |
| Juvenile Mortality (J2) | 250 | 100% mortality | 96 hours |
Table 2: Effect of this compound on M. incognita Egg Hatch and Juvenile (J2) Mortality at 250 µg/mL
| Treatment | Egg Hatch (%) after 7 days | J2 Mortality (%) after 96 hours |
| This compound (250 µg/mL) | 5.0 ± 2.0 | 100.0 ± 0.0 |
| Control | 85.8 ± 4.6 | 3.9 ± 0.9 |
Proposed Mechanism of Action
While the precise nematicidal mechanism of this compound has not been explicitly elucidated, its structural similarity to toxoflavin, another 7-azapteridine antibiotic, suggests a potential mode of action involving the induction of oxidative stress. Toxoflavin is known to act as an electron carrier, facilitating the transfer of electrons from NADH to molecular oxygen, which results in the production of hydrogen peroxide (H₂O₂). This bypass of the cytochrome-independent electron transport chain leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and ultimately leading to cell death. It is hypothesized that this compound may act in a similar manner within the nematode, disrupting cellular respiration and inducing lethal oxidative stress.
Caption: Hypothetical mechanism of this compound's nematicidal action.
Experimental Protocols
Protocol 1: Production and Extraction of this compound from Streptomyces sp. CMU-MH021
This protocol is based on the methods described by Ruanpanun et al. (2011) for the cultivation of Streptomyces sp. CMU-MH021 (identified as 99% identical to Streptomyces roseoverticillatus) and the subsequent extraction of this compound.
1. Culture of Streptomyces sp. CMU-MH021
-
Media: Modified Basal (MB) Medium has been shown to yield maximal nematicidal activity.
-
Inoculation: Inoculate MB medium with a fresh culture of Streptomyces sp. CMU-MH021.
-
Incubation: Incubate the culture on a rotary shaker at 28°C for 7 days.
2. Extraction of Crude Metabolites
-
Mycelial Extraction: Separate the mycelium from the culture broth by filtration. Extract the mycelium multiple times with ethyl acetate and acetone.
-
Broth Extraction: Adsorb the liquid phase onto an Amberlite XAD-16 column. Elute the organic compounds with methanol.
-
Concentration: Evaporate the methanol and extract the resulting aqueous residue with ethyl acetate.
-
Drying: Evaporate the pooled organic phases to dryness to obtain the crude extract.
3. Purification of this compound
-
Chromatography: The crude extract can be purified using silica gel column chromatography with a stepwise gradient of increasing polarity (e.g., chloroform/methanol).
-
Fraction Monitoring: Monitor fractions by thin-layer chromatography (TLC) and test for nematicidal activity against M. incognita.
-
Further Purification: Active fractions can be further purified using Sephadex LH-20 column chromatography.
Caption: Workflow for this compound production and purification.
Protocol 2: In Vitro Nematicidal Bioassays
1. Preparation of M. incognita Inoculum
-
Egg Extraction: Collect egg masses from the roots of infected host plants (e.g., tomato or cucumber). Surface sterilize the egg masses with a solution of sodium hypochlorite (e.g., 1% NaOCl) to dissolve the gelatinous matrix and release the eggs.
-
Juvenile Hatching: Rinse the eggs with sterile distilled water and place them in a hatching chamber (e.g., a Baermann funnel or a sieve placed in a petri dish with water). Collect freshly hatched second-stage juveniles (J2) for the mortality assay.
2. Egg Hatching Assay
-
Test Preparation: In a multi-well plate, add a suspension of a known number of surface-sterilized eggs to each well.
-
Treatment Application: Add this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the nematodes) to achieve the desired test concentrations (e.g., 30, 60, 120, 250 µg/mL). Include a solvent-only control.
-
Incubation: Incubate the plates at 25-28°C for 7 days.
-
Data Collection: After the incubation period, count the number of hatched juveniles in each well under a microscope. Calculate the percentage of egg hatch inhibition relative to the control.
3. Juvenile (J2) Mortality Assay
-
Test Preparation: In a multi-well plate, add a suspension of a known number of freshly hatched J2s (e.g., 50-100) to each well.
-
Treatment Application: Add this compound at various concentrations as described for the egg hatching assay.
-
Incubation: Incubate the plates at 25-28°C.
-
Data Collection: Observe the nematodes at regular intervals (e.g., 24, 48, 72, and 96 hours). A nematode is considered dead if it is immobile and does not respond to probing with a fine needle. Calculate the percentage of mortality for each treatment and time point.
Protocol 3: Proposed Greenhouse Evaluation of this compound for Nematicide Efficacy (in planta)
Note: The following is a general protocol, as no specific in planta studies for this compound have been published. This methodology should be optimized for specific plant-nematode systems.
1. Experimental Setup
-
Plant and Potting Medium: Use a susceptible host plant for M. incognita, such as tomato (Solanum lycopersicum) or cucumber (Cucumis sativus). Grow seedlings in pots filled with sterilized soil or a sand-soil mixture.
-
Experimental Design: A completely randomized design with multiple replicates (e.g., 5-10) per treatment is recommended.
-
Treatments:
-
Untreated, uninoculated control
-
Untreated, inoculated control
-
This compound treatment at various concentrations (e.g., soil drench)
-
Positive control (a commercial nematicide)
-
2. Inoculation and Treatment
-
Nematode Inoculation: Once the seedlings are established, inoculate each pot (except the uninoculated control) with a known number of M. incognita J2s or eggs.
-
This compound Application: Apply this compound as a soil drench at the predetermined concentrations. The timing of application (e.g., at the time of inoculation, pre-plant, or post-inoculation) should be evaluated.
3. Data Collection and Analysis (after 45-60 days)
-
Plant Growth Parameters: Measure plant height, shoot fresh and dry weight, and root fresh and dry weight.
-
Nematode Infection Parameters:
-
Root Gall Index: Score the severity of root galling on a scale of 0-5 or 0-10.
-
Egg Masses: Stain the roots with a dye (e.g., phloxine B) to count the number of egg masses per root system.
-
Nematode Population in Soil and Roots: Extract and count the number of J2s from a known volume of soil and the number of eggs and J2s from the roots.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
Biosynthesis of this compound
This compound is a pyrimido[5,4-e]-as-triazine-5,7(6H,8H)-dione derivative. Its biosynthesis in Streptomyces hiroshimensis involves a series of enzymatic steps, including the action of N-methyltransferases. The pathway shares precursors with toxoflavin biosynthesis.
Caption: Simplified this compound biosynthesis pathway.
Safety and Toxicology
Limited data is available on the toxicity of this compound to non-target organisms. One study reported that this compound showed no toxic effects on brine shrimp (Artemia salina) at a concentration of 10 µg/mL after 24 hours of incubation. However, comprehensive toxicological and ecotoxicological studies are required to assess its safety profile for agricultural applications.
Future Directions
The nematicidal potential of this compound warrants further investigation. Key areas for future research include:
-
In Planta and Field Trials: Validating the in vitro efficacy of this compound in greenhouse and field conditions is crucial to determine its practical applicability as a nematicide.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in nematodes will aid in optimizing its use and understanding potential resistance mechanisms.
-
Formulation Development: Developing stable and effective formulations for soil or seed application will be essential for commercialization.
-
Toxicology and Environmental Fate: Comprehensive studies are needed to assess the impact of this compound on non-target organisms, soil microflora, and its persistence in the environment.
-
Spectrum of Activity: Evaluating the efficacy of this compound against a broader range of plant-parasitic nematodes is necessary to determine its spectrum of control.
References
- 1. Nematicidal activity of this compound isolated from a nematicidal actinomycete, Streptomyces sp. CMU-MH021, on Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nematicidal activity of this compound isolated from a nematicidal actinomycete, Streptomyces sp. CMU-MH021, on Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying the Synergistic Effects of Fervenulin with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents and develop novel therapeutic approaches. One promising strategy is the use of combination therapy, where two or more antibiotics are administered concurrently. This approach can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities of each drug. Fervenulin, a pyrazine-derived antibiotic, represents a potential candidate for such combination therapies. These application notes provide detailed protocols for investigating the synergistic effects of this compound with other classes of antibiotics, enabling researchers to identify effective combinations and elucidate their mechanisms of interaction.
Data Presentation: Quantifying Synergy
The interaction between this compound and another antibiotic can be quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated as follows:
FIC of this compound (FICA) = MIC of this compound in combination / MIC of this compound alone FIC of Antibiotic B (FICB) = MIC of Antibiotic B in combination / MIC of Antibiotic B alone
FIC Index (FICI) = FICA + FICB
The interpretation of the FICI is summarized in the table below.
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additivity |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)
Hypothetical Synergy Data for this compound Combinations
The following table presents hypothetical data from a checkerboard assay testing this compound in combination with various antibiotics against a pathogenic bacterial strain. This data is for illustrative purposes to demonstrate how results would be presented.
| Antibiotic B | Class | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | Pyrazine | 8 | - | - | - |
| Penicillin G | Beta-lactam | 16 | 4 | 0.5 | Synergy |
| Gentamicin | Aminoglycoside | 4 | 1 | 0.375 | Synergy |
| Erythromycin | Macrolide | 2 | 1 | 1.0 | Additivity |
| Ciprofloxacin | Fluoroquinolone | 1 | 0.5 | 1.0 | Additivity |
| Tetracycline | Tetracycline | 8 | 4 | 1.0 | Additivity |
| Vancomycin | Glycopeptide | 2 | 2 | 2.0 | Indifference |
Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Indices (FICIs) for this compound in combination with other antibiotics.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a robust method to determine the in vitro synergistic activity of two antimicrobial agents.
Materials:
-
This compound stock solution
-
Stock solution of the second antibiotic (Antibiotic B)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile multichannel pipettes and reservoirs
-
Incubator
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, serially dilute this compound horizontally (e.g., across columns 1-10).
-
Serially dilute Antibiotic B vertically (e.g., down rows A-G).
-
Column 11 should contain only dilutions of Antibiotic B to determine its MIC alone.
-
Row H should contain only dilutions of this compound to determine its MIC alone.
-
Well H12 should be a growth control (no antibiotics).
-
-
Inoculation:
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FICI for each combination to determine the nature of the interaction.
-
Time-Kill Curve Assay Protocol
Time-kill curve assays provide information on the rate of bacterial killing by antimicrobial agents alone and in combination.
Materials:
-
This compound stock solution
-
Stock solution of Antibiotic B
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and plating (e.g., sterile tubes, pipettes, agar plates)
-
Colony counter
Procedure:
-
Prepare Cultures:
-
Prepare tubes or flasks containing broth with:
-
No antibiotic (growth control)
-
This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
Antibiotic B at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
This compound and Antibiotic B in combination at the same sub-inhibitory concentrations.
-
-
-
Inoculation:
-
Inoculate each tube/flask with the standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the cultures in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each culture.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the collected aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Fervenulin Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for Fervenulin production.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting culture conditions for this compound production in Streptomyces?
A1: Based on studies of secondary metabolite production in Streptomyces, a good starting point for this compound production would be a temperature of 28-30°C, a pH of 6.5-7.0, and an incubation time of 72-96 hours.[1] Agitation should be maintained at a moderate level, for example, 200-250 rpm in shake flasks, to ensure adequate aeration without causing excessive shear stress.[2][3]
Q2: Which media are recommended for this compound production?
A2: While a specific medium for optimal this compound production is not extensively documented, media commonly used for antibiotic production in Streptomyces are recommended. These include NPA-2 medium (corn gluten, edamine, yeast extract, glucose, CaCO3) and CYM medium (cane sugar, glucose, casamino acids, yeast extract, MOPS, K2SO4, MgCl2·6H2O).[4] Optimization of carbon and nitrogen sources is crucial.
Q3: How does pH affect this compound production?
A3: The pH of the culture medium is a critical factor that can significantly influence both cell growth and secondary metabolite production. For many Streptomyces species, a neutral to slightly alkaline pH is optimal for antibiotic production.[5] It is recommended to monitor and, if necessary, control the pH throughout the fermentation process.
Q4: What is the role of aeration and agitation in this compound fermentation?
A4: Aeration and agitation are critical for providing sufficient dissolved oxygen (DO) for the aerobic growth of Streptomyces and for the biosynthesis of secondary metabolites like this compound.[6][7] Insufficient oxygen can limit production, while excessive agitation can cause shear stress, damaging the mycelia.[1] The optimal balance between aeration and agitation needs to be determined empirically for each specific fermentation setup.
Q5: How can I quantify the amount of this compound produced?
A5: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying this compound.[8] A reversed-phase C18 column is typically used, and detection can be performed using a UV detector. Developing a standard curve with purified this compound is necessary for accurate quantification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound production experiments.
Issue 1: Good Biomass Growth but Low or No this compound Production
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Nutrient Limitation or Imbalance | Secondary metabolite production is often triggered by the depletion of a key nutrient. Optimize the carbon-to-nitrogen ratio in your medium. Experiment with different carbon (e.g., glucose, starch) and nitrogen (e.g., soybean meal, peptone) sources.[2][9] | Identification of a nutrient balance that promotes a switch from primary (growth) to secondary (this compound production) metabolism. |
| Suboptimal pH | Monitor the pH of the culture throughout the fermentation. The optimal pH for this compound production may differ from the optimal pH for growth. Conduct experiments with controlled pH using buffers or automated pH control.[5] | Determination of the optimal pH range for this compound biosynthesis. |
| Inadequate Aeration | Ensure sufficient dissolved oxygen levels, especially during the stationary phase when secondary metabolite production is often highest.[10] Increase agitation speed or aeration rate, but be mindful of potential shear stress. | Improved this compound yield due to enhanced metabolic activity. |
| Genetic Instability of the Strain | Streptomyces strains can be genetically unstable. Re-streak your culture from a frozen stock to ensure you are starting with a high-producing isolate.[11] | Consistent this compound production across different batches. |
Issue 2: Inconsistent this compound Yields Between Batches
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Inoculum | Standardize your inoculum preparation. Use a consistent amount of spores or a seed culture of a specific age and density.[5] | Reduced batch-to-batch variability in this compound production. |
| Inconsistent Media Preparation | Ensure all media components are accurately weighed and dissolved completely. Sterilize media under consistent conditions to avoid degradation of components. | Reproducible fermentation outcomes. |
| Fluctuations in Fermentation Parameters | Use a well-calibrated incubator or bioreactor to maintain consistent temperature, agitation, and aeration rates. | More reliable and comparable experimental results. |
Data Presentation
Table 1: Optimized Culture Conditions for Secondary Metabolite Production in Streptomyces spp.
| Parameter | Optimized Range/Value | Reference(s) |
| pH | 6.5 - 9.0 | [1][8][12] |
| Temperature | 30 - 35°C | [12] |
| Incubation Time | 72 - 96 hours | [1][8] |
| Agitation Speed | 200 - 800 rpm | [2][7] |
| Carbon Source | Dextrose, Starch, Rice Bran | [2][8] |
| Nitrogen Source | Soybean Meal, Peptone, Glycine | [2][8][9] |
Note: These are general ranges and the optimal conditions for this compound production may vary depending on the specific strain and fermentation system.
Experimental Protocols
Protocol 1: this compound Extraction and Purification
-
Harvesting: After the desired fermentation time, centrifuge the culture broth to separate the mycelium from the supernatant. This compound is typically found in both the supernatant and the mycelium.
-
Extraction from Supernatant: Extract the supernatant with an equal volume of a non-polar solvent like ethyl acetate or chloroform three times. Combine the organic phases.
-
Extraction from Mycelium: Resuspend the mycelial pellet in a solvent such as acetone or methanol and agitate for several hours. Centrifuge to remove the cell debris and collect the solvent.
-
Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator.
-
Purification: The crude extract can be further purified using techniques like silica gel column chromatography or preparative HPLC.[13][14]
Protocol 2: HPLC Quantification of this compound
-
Sample Preparation: Dissolve the dried extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.
-
HPLC System: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The specific gradient will need to be optimized.
-
Detection: Monitor the elution profile with a UV detector at the wavelength of maximum absorbance for this compound.
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.[15][16][17][18]
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Improved secondary metabolite production in the genus Streptosporangium by optimization of the fermentation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of agitation and aeration conditions for maximum virginiamycin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsi.org [ijpsi.org]
- 9. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 13. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. food.gov.uk [food.gov.uk]
- 18. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving Fervenulin solubility issues for in vitro assays
Welcome to the Fervenulin Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in in vitro assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a bacterial metabolite with a broad range of biological activities, including antibacterial, antifungal, antiparasitic, and antitumor properties.[1][2] In research, it is often investigated for its potential as a nematicidal agent and for its cytotoxic effects on various cancer cell lines.[1][2]
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is causing this?
A2: this compound is sparingly soluble in aqueous solutions like Phosphate-Buffered Saline (PBS). When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous medium, the this compound can precipitate out of solution. This is a common issue for hydrophobic compounds.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a stock solution of this compound due to its high solubility.[1][2] Methanol is also a viable option.[1]
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions should be stored at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[2] It is also recommended to protect the solution from light.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | This compound has low aqueous solubility. The final concentration in the assay medium exceeds its solubility limit. | 1. Optimize Final Concentration: Lower the final working concentration of this compound in your assay. 2. Serial Dilutions: Perform serial dilutions of your DMSO stock in the cell culture medium while vortexing to ensure rapid and even dispersion. 3. Increase Serum Concentration: If your experiment allows, increasing the serum concentration in the medium can sometimes help to keep hydrophobic compounds in solution. |
| Inconsistent or non-reproducible assay results | 1. Incomplete dissolution of this compound stock: The stock solution may not be fully dissolved. 2. Precipitation during experiment: this compound may be precipitating over the course of the assay. 3. Degradation of this compound: The compound may be unstable in the assay conditions. | 1. Ensure Complete Dissolution: Use sonication or gentle warming to ensure your this compound stock is completely dissolved in DMSO. Visually inspect for any particulates. 2. Monitor for Precipitation: Before and after your experiment, visually inspect the assay plates under a microscope for any signs of precipitation. 3. Check Stability: While this compound is generally stable, consider the pH and temperature of your assay conditions. Perform a time-course experiment to assess the stability of this compound in your specific assay medium. |
| High background or vehicle control toxicity | The final concentration of the organic solvent (e.g., DMSO) is too high for the cells. | 1. Reduce Solvent Concentration: Ensure the final concentration of DMSO in your assay is at a non-toxic level (typically ≤ 0.5%). 2. Perform Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO as your treated samples) to assess the effect of the solvent on your cells. |
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents. It is important to note that solubility can be affected by temperature, pH, and the presence of other solutes.
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 | Ultrasonic assistance may be required.[2] |
| Methanol | 30 | [3] |
| Ethanol | Soluble | A specific quantitative value is not readily available, but it is reported to be soluble. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Sparingly soluble | This compound is a hydrophobic molecule and is expected to have very low solubility in aqueous buffers.[4] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 193.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of a 10 mM stock, you will need 1.93 mg of this compound.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the this compound.
-
If the this compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
In Vitro Cytotoxicity Assay using MTT
This protocol provides a general method for assessing the cytotoxicity of this compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (for formazan dissolution)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells and below the toxic level for your cells (e.g., 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
-
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its cytotoxic effects, at least in part, by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical pathway for cell proliferation, differentiation, and apoptosis. Specifically, this compound appears to target STAT3 .
This compound Experimental Workflow
This compound's Effect on the JAK/STAT Signaling Pathway
Constitutive activation of the JAK/STAT pathway, particularly STAT3, is a hallmark of many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis. This compound is thought to interfere with this pathway.
This compound-Induced Apoptosis Pathway
By inhibiting the pro-survival signals from the JAK/STAT pathway, this compound can trigger apoptosis, or programmed cell death, in cancer cells. This process involves a cascade of events leading to the activation of caspases, the executioners of apoptosis.
References
- 1. bds.berkeley.edu [bds.berkeley.edu]
- 2. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
Degradation of Fervenulin in different solvents and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the . This resource provides essential guidance on the stability of Fervenulin in various solvents and under different storage conditions. Although specific quantitative stability data for this compound is not extensively published, this guide offers troubleshooting advice and frequently asked questions based on general principles of compound stability and the known chemical properties of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues and questions researchers may encounter when working with this compound.
Q1: My this compound solution appears to have degraded. What are the likely causes?
A1: this compound, being an acidic compound, is susceptible to degradation under certain conditions. The most common causes of degradation include:
-
pH: this compound is known to degrade in basic solutions. For instance, it readily degrades in a 0.1% ammonia solution.[1] Ensure your solvent is not basic.
-
Temperature: Elevated temperatures can accelerate the degradation of many organic molecules.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to decomposition.
-
Solvent Reactivity: Some solvents may react with this compound, leading to degradation.
Q2: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS). Could these be degradation products?
A2: Yes, the appearance of new peaks is a strong indicator of degradation. To confirm, you can perform a forced degradation study (see "Experimental Protocols" section) to intentionally degrade a sample of this compound. The peaks from your experimental sample can then be compared to those from the forced degradation study. Degradation products of this compound can be identified using techniques like ultra-high performance liquid chromatography-tandem quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS).[1]
Q3: How can I prevent the degradation of my this compound stock solutions?
A3: To minimize degradation, adhere to the following best practices for storage:
-
Solvent Selection: Choose a non-reactive, anhydrous, aprotic solvent.
-
Temperature: Store stock solutions at or below -20°C. For long-term storage, -80°C is preferable.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
pH Control: Avoid basic conditions. If a buffered system is required, use an acidic or neutral pH.
Q4: For how long can I store my this compound solutions?
A4: The stability of this compound in solution is dependent on the solvent and storage conditions. Without specific experimental data, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, a short-term stability study should be conducted under your specific conditions to determine an acceptable storage duration.
Q5: What are the best practices for handling solid this compound?
A5: Solid this compound should be stored in a tightly sealed container, protected from light, and kept in a desiccator at a low temperature (e.g., -20°C) to minimize exposure to moisture and air.
Data Presentation: this compound Stability (Illustrative Data)
The following table provides an example of how to structure and present stability data for this compound. Note: The data below is illustrative and not based on experimental results. Researchers should generate their own data based on their specific experimental conditions.
| Solvent | Temperature (°C) | Light Condition | Storage Duration | Degradation (%) | Notes |
| DMSO | 25 | Ambient | 24 hours | ~5% | Minimal degradation observed. |
| DMSO | 4 | Dark | 7 days | <2% | Recommended for short-term storage. |
| DMSO | -20 | Dark | 30 days | <1% | Suitable for longer-term storage. |
| Ethanol | 25 | Ambient | 24 hours | ~10-15% | Significant degradation observed. |
| Methanol | 25 | Ambient | 24 hours | ~10-15% | Similar degradation to ethanol. |
| Acetonitrile | 25 | Ambient | 24 hours | ~5-10% | More stable than alcoholic solvents. |
| PBS (pH 7.4) | 25 | Ambient | 4 hours | >20% | Rapid degradation in aqueous buffer. |
| 0.1% NH3 in H2O | 25 | Ambient | 1 hour | >50% | Very rapid degradation in basic solution. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in a Specific Solvent
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis: Immediately after preparation (t=0), analyze the solution using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the initial peak area or concentration of this compound.
-
Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours; 7, 14, 30 days), remove a vial from storage and analyze it using the same analytical method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) measurement. The percentage degradation can be calculated as: (1 - (Peak Area at time t / Initial Peak Area)) * 100.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods.
-
Acidic Hydrolysis:
-
Dissolve this compound in a suitable solvent and add a small amount of a dilute acid (e.g., 0.1 M HCl).
-
Incubate the solution at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period.
-
Neutralize the solution with a base (e.g., 0.1 M NaOH) before analysis.
-
-
Basic Hydrolysis:
-
Dissolve this compound in a suitable solvent and add a small amount of a dilute base (e.g., 0.1 M NaOH or 0.1% ammonia solution).
-
Incubate at room temperature.
-
Neutralize with an acid (e.g., 0.1 M HCl) before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate at room temperature.
-
-
Thermal Degradation:
-
Store solid this compound or a solution of this compound at an elevated temperature (e.g., 60-80°C).
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples by a suitable analytical method (e.g., LC-MS) to identify and characterize the degradation products.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Decision flowchart for this compound solution storage.
References
Overcoming challenges in the purification of Fervenulin from complex mixtures
Welcome to the technical support center for the purification of Fervenulin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this compound from complex mixtures such as fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a nitrogen-containing heterocyclic antibiotic produced by various species of Streptomyces. Its purification from complex fermentation broths presents several challenges due to its potential instability under certain conditions and the presence of numerous structurally related impurities and other secondary metabolites. Key challenges include this compound's sensitivity to alkaline pH, potential for co-elution with similar compounds, and the need to develop a multi-step purification strategy to achieve high purity.
Q2: What is a general workflow for the purification of this compound from a fermentation broth?
A typical purification workflow for this compound involves several key stages, starting from the fermentation culture to the final pure compound. The process generally includes extraction from the culture filtrate, followed by one or more chromatographic steps to separate this compound from impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Solvent Extraction
Problem: The yield of this compound in the crude extract after solvent extraction is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure vigorous and repeated extraction of the culture filtrate with a suitable organic solvent like ethyl acetate. A common protocol involves at least three extractions to maximize recovery.[1][2] |
| pH of the Culture Filtrate | This compound is an acidic compound. Adjusting the pH of the aqueous phase to a slightly acidic range (e.g., pH 5-6) before extraction can improve its partitioning into the organic solvent. |
| Emulsion Formation | Emulsions can form at the solvent-aqueous interface, trapping the product. Break emulsions by adding a small amount of brine or by centrifugation. |
| Degradation of this compound | This compound is known to be unstable in alkaline conditions, degrading in 0.1% ammonia solution.[3][4] Avoid high pH during extraction and subsequent steps. |
Poor Separation in Silica Gel Chromatography
Problem: this compound co-elutes with impurities during silica gel column chromatography, resulting in poor resolution.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | The polarity of the mobile phase is critical. For silica gel chromatography, a gradient elution starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective for separating compounds of varying polarities.[5][6] |
| Column Overloading | Overloading the column with too much crude extract will lead to broad peaks and poor separation. As a general rule, the amount of sample should be 1-5% of the weight of the silica gel. |
| Irregular Column Packing | An improperly packed column with cracks or channels will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly. |
| Co-eluting Impurities | The fermentation broth may contain impurities with very similar polarity to this compound. In such cases, an alternative chromatography technique, such as reversed-phase chromatography, may be necessary. |
Peak Tailing in Preparative HPLC
Problem: The this compound peak shows significant tailing during preparative HPLC, leading to impure fractions and lower recovery.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | The nitrogen atoms in this compound's heterocyclic structure can interact with residual silanol groups on the C18 column, causing peak tailing.[5][7] Using a mobile phase with a low pH (e.g., containing 0.1% formic acid or acetic acid) can suppress these interactions by protonating the silanols.[7] |
| Column Overload | Injecting too much sample can lead to peak distortion. Determine the column's loading capacity by performing a loading study with analytical HPLC first and then scaling up.[8] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with different pH values to find the optimal condition for peak shape. |
| Column Degradation | A void at the column inlet or a contaminated frit can cause peak tailing.[7] Reversing and flushing the column or replacing the frit may resolve the issue. |
Experimental Protocols
Solvent Extraction of this compound from Culture Filtrate
This protocol describes a general method for extracting this compound from the cell-free supernatant of a Streptomyces fermentation.
-
Preparation: After fermentation, separate the mycelium from the broth by centrifugation or filtration to obtain the culture filtrate.
-
pH Adjustment: Adjust the pH of the culture filtrate to approximately 5.0-6.0 with a suitable acid (e.g., 1M HCl).
-
Extraction:
-
Transfer the pH-adjusted filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate.[2]
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
-
Repeat Extraction: Repeat the extraction of the aqueous layer at least two more times with fresh ethyl acetate to maximize the recovery of this compound.
-
Drying and Concentration:
-
Combine all the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate to remove any residual water.
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Preparative HPLC for Final Purification
This protocol provides a starting point for the final purification of this compound using preparative reversed-phase HPLC. Method development and optimization will be necessary based on the specific impurity profile of the sample.
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-60% B over 30 minutes |
| Flow Rate | 10 mL/min |
| Detection | UV at 254 nm and 330 nm |
| Injection Volume | Dependent on column loading capacity |
Method Transfer Logic from Analytical to Preparative HPLC:
References
- 1. Determination of bacterial toxin toxoflavin and this compound in food and identification of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of purity and yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lctsbible.com [lctsbible.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. isca.in [isca.in]
- 8. Identification, Isolation and Characterization of an Unknown Impurity of Varenicline - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Fervenulin in biological assays
Welcome to the Fervenulin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in biological assays. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1] Stock solutions should be prepared at a high concentration, aliquoted into single-use vials to minimize freeze-thaw cycles, and stored at -20°C or -80°C. When preparing aqueous working solutions, it is advisable to make them fresh for each experiment.
Q3: What is the known stability of this compound in aqueous solutions?
A3: this compound is an acidic compound and is known to degrade in basic aqueous solutions, such as 0.1% ammonia.[2] While specific kinetic data for this compound is limited, studies on analogous compounds suggest that it is likely more stable in acidic to neutral pH conditions.[1][3] The stability is also expected to be temperature-dependent, with greater stability at lower temperatures.
Q4: Can this compound interact with components in my cell culture medium?
A4: While direct interaction studies are not widely available, components in complex biological media, such as serum proteins, could potentially bind to this compound, affecting its availability and activity. It is recommended to perform pilot studies to assess the stability and activity of this compound in your specific cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in the assay. | Degradation of this compound in aqueous buffer. | Prepare fresh working solutions of this compound for each experiment. If the assay buffer has a pH > 7, consider adjusting the pH to be in the slightly acidic to neutral range (pH 6-7), if compatible with the assay. Perform a stability study of this compound in your assay buffer at the experimental temperature. |
| Adsorption to plasticware. | Use low-protein-binding microplates and pipette tips. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) might also reduce non-specific binding, if compatible with the assay. | |
| Interaction with other assay components. | Evaluate the compatibility of this compound with other reagents in your assay by pre-incubating them and measuring this compound's activity. | |
| High variability between replicate wells. | Inconsistent this compound concentration due to precipitation. | Ensure this compound is fully dissolved in the stock solution before further dilution. When diluting into aqueous buffer, vortex immediately and visually inspect for any precipitation. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) and be consistent across all wells. |
| Uneven evaporation from microplates. | Use plate sealers during incubation steps. Ensure the incubator has proper humidity control. | |
| Unexpected cellular toxicity or off-target effects. | Degradation products of this compound may have different biological activities. | Minimize degradation by following the stability guidelines. Use freshly prepared solutions. |
| Interaction with serum proteins in the culture medium. | Consider reducing the serum concentration or using serum-free media for the duration of the this compound treatment, if the cell line permits. |
Data on Factors Affecting Stability of this compound and Analogs
The following tables summarize the known stability information for this compound and provides extrapolated data based on chemically similar compounds.
Table 1: this compound Storage and Known Stability
| Form | Storage Condition | Reported Stability | Source |
| Solid Powder | -20°C (long-term), 0-4°C (short-term), dry, dark | >2 years if stored properly | [1] |
| In DMSO | -20°C or -80°C in aliquots | Generally stable, but specific data is lacking. Avoid repeated freeze-thaw cycles. | Inferred from standard laboratory practice |
| In Aqueous Solution | pH > 7 (e.g., 0.1% ammonia) | Prone to degradation | [2] |
Table 2: Inferred Stability of this compound in Aqueous Solution Based on Analogous Compounds
| Condition | Expected Stability Trend | Rationale based on Analogs (e.g., Parthenolide, Reumycin) |
| pH | More stable at slightly acidic to neutral pH (5-7).[3] | Parthenolide is most stable in the pH range of 5 to 7 and unstable at pH < 3 or > 7.[3] Reumycin is expected to have greater stability in acidic conditions.[1] |
| Temperature | Stability decreases with increasing temperature. | Degradation of many small molecules is accelerated at higher temperatures. For example, parthenolide shows significant decomposition at 40°C compared to 5°C.[3] |
| Light | Potential for photodegradation. | It is standard practice to protect light-sensitive compounds from light. Storing solutions in amber vials or in the dark is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-protein-binding tips
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Visually inspect for any particulates.
-
Aliquot the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at a given temperature.
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Incubator set to the desired temperature
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Sterile, low-protein-binding tubes
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the desired final concentration. Ensure the final DMSO concentration is low and consistent with your experimental conditions.
-
Immediately after preparation (t=0), take an aliquot of the solution for HPLC analysis. This will serve as the initial concentration reference.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the incubated solution.
-
Analyze all aliquots by HPLC to determine the concentration of the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound versus time to determine its stability profile and estimate its half-life under these conditions.
Visualizations
Potential Signaling Pathways Affected by this compound
While direct evidence for this compound's mechanism of action is still emerging, based on the activity of structurally related compounds, it is hypothesized to potentially influence key cellular signaling pathways such as NF-κB, MAPK, and apoptosis.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
References
Addressing matrix effects in LC-MS analysis of Fervenulin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Fervenulin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3] Given that this compound is an acidic compound, it is particularly susceptible to matrix effects from endogenous components in biological samples.[1]
Q2: How can I identify if matrix effects are impacting my this compound results?
A2: A common method to assess matrix effects is the post-extraction spike method.[4][5] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the MS source while a blank matrix extract is injected onto the LC column. Any deviation in the this compound signal at the retention time of interfering compounds suggests a matrix effect.
Q3: What are the primary strategies to minimize matrix effects for this compound?
A3: The three main strategies to combat matrix effects are:
-
Thorough Sample Preparation: To remove interfering matrix components before analysis.[6]
-
Chromatographic Separation: To separate this compound from co-eluting matrix components.[6]
-
Use of Internal Standards: To compensate for any remaining matrix effects.[1][6]
Each of these strategies is discussed in more detail in the troubleshooting guide below.
Troubleshooting Guide: Addressing Matrix Effects in this compound LC-MS Analysis
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This is a classic symptom of unaddressed matrix effects. The following workflow can help you systematically identify and mitigate the issue.
Caption: A systematic workflow for identifying and mitigating matrix effects in this compound LC-MS analysis.
Step 1: Quantify the Matrix Effect
Before making changes to your method, it's crucial to quantify the extent of the matrix effect.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A: this compound standard prepared in the final mobile phase composition.
-
Set B: Blank matrix sample (e.g., plasma, urine) subjected to the entire sample preparation procedure, with this compound spiked in just before LC-MS injection.
-
Set C: Blank matrix sample spiked with this compound before the sample preparation procedure.
-
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Effect (%) and Recovery (%):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Data Presentation: Interpreting Matrix Effect Data
| Sample Lot | Matrix Effect (%) | Recovery (%) | Interpretation |
| Plasma Lot 1 | 65% | 85% | Significant ion suppression. Sample preparation recovers most of the analyte, but the matrix is affecting ionization. |
| Plasma Lot 2 | 72% | 88% | Consistent ion suppression across different lots. |
| Urine Lot 1 | 115% | 92% | Ion enhancement observed. |
A Matrix Effect value < 85% indicates ion suppression, while a value > 115% suggests ion enhancement.
Step 2: Optimize Sample Preparation
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering this compound. Given that this compound is an acidic compound and is unstable in basic conditions, careful selection of the extraction technique and pH is critical.
Recommended Sample Preparation Techniques for this compound:
| Technique | Principle | Advantages for this compound | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | May not remove other interfering small molecules. |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between two immiscible liquids based on its solubility. As an acidic compound, extracting from an acidified aqueous phase into an organic solvent is recommended. | Can provide a cleaner extract than PPT. | Requires optimization of solvents and pH; can be labor-intensive. |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. A mixed-mode or a polymeric reversed-phase sorbent could be effective. | Offers the highest degree of sample cleanup and analyte concentration. | More complex and costly to develop. |
Experimental Protocol: Example LLE for this compound from Plasma
-
To 100 µL of plasma, add 25 µL of an internal standard solution.
-
Acidify the sample with 20 µL of 1% formic acid in water.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Step 3: Optimize Chromatographic Conditions
If sample preparation alone is insufficient, chromatographic optimization can help separate this compound from interfering matrix components.
-
Column Chemistry: Consider using a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, to alter the elution profile of interferences relative to this compound.
-
Mobile Phase Modifiers: Since this compound is acidic, using an acidic mobile phase (e.g., with 0.1% formic acid) will ensure it is in a consistent protonation state, leading to better peak shape and retention.
-
Gradient Elution: A well-optimized gradient can help to resolve this compound from early-eluting, polar interferences and late-eluting, non-polar interferences.
Step 4: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects.[1] A SIL-IS has the same physicochemical properties as this compound and will therefore experience the same degree of ion suppression or enhancement.
Caption: The principle of stable isotope dilution for compensating for matrix effects in this compound analysis.
By calculating the ratio of the analyte peak area to the SIL-IS peak area, any variations due to matrix effects are normalized, leading to highly accurate and precise quantification.
Data Presentation: Impact of SIL-IS on this compound Quantification
| Sample ID | This compound Concentration (ng/mL) without SIL-IS | This compound Concentration (ng/mL) with SIL-IS | % Difference |
| Control 1 | 10.5 | 10.1 | -3.8% |
| Patient A | 25.2 | 18.9 | -25.0% |
| Patient B | 15.8 | 12.1 | -23.4% |
The significant difference in the calculated concentrations for patient samples with and without a SIL-IS highlights the importance of this technique in correcting for matrix effects.
By following this comprehensive guide, researchers can effectively troubleshoot and mitigate matrix effects in the LC-MS analysis of this compound, leading to more reliable and accurate results in their scientific investigations.
References
- 1. Determination of bacterial toxin toxoflavin and this compound in food and identification of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physico-chemical stability of eribulin mesylate containing concentrate and ready-to-administer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. m.youtube.com [m.youtube.com]
Enhancing Fervenulin production through metabolic engineering of producer strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing Fervenulin production through the metabolic engineering of producer strains, primarily Streptomyces species.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic engineering strategies to enhance this compound production?
A1: Enhancing this compound production typically involves several key metabolic engineering strategies that target the biosynthetic pathway and precursor supply. These strategies include:
-
Overexpression of the this compound Biosynthetic Gene Cluster (BGC): Increasing the copy number of the entire this compound BGC or placing it under the control of a strong, constitutive promoter can significantly boost production.[1][2]
-
Precursor Supply Enhancement: The biosynthesis of this compound, a nitrogen-containing heterocyclic compound, relies on precursors from primary metabolism, such as those from the pentose phosphate pathway (PPP) and amino acid biosynthesis. Engineering the primary metabolism to increase the pool of these precursors is a critical strategy.[1][3]
-
Deletion of Competing Pathways: Identifying and knocking out genes responsible for pathways that compete for the same precursors as this compound biosynthesis can redirect metabolic flux towards your product of interest.[1][2]
-
Regulatory Gene Engineering: Manipulating regulatory genes, both pathway-specific (within the BGC) and global regulators, can activate or enhance the expression of the this compound BGC.[4][5]
-
Optimization of Fermentation Conditions: While not strictly metabolic engineering, optimizing fermentation parameters such as media composition, pH, temperature, and aeration is crucial for maximizing yield from an engineered strain.[6][7][8][9][10]
Q2: My engineered Streptomyces strain is not producing more this compound. What are the common reasons for this?
A2: Several factors could contribute to the lack of improvement in this compound production after genetic modification. Common issues include:
-
Metabolic Burden: Overexpression of a large BGC can place a significant metabolic burden on the host, leading to slow growth and reduced productivity.
-
Incorrect Precursor Pathway Identification: The assumed precursor pathways may not be the primary sources, or the engineering strategy might not have effectively increased the availability of the correct precursors.
-
Toxicity of this compound or Intermediates: Increased production of this compound or a biosynthetic intermediate could be toxic to the producer strain, leading to self-inhibition.
-
Suboptimal Fermentation Conditions: The engineered strain may have different optimal fermentation requirements compared to the wild-type strain.
-
Genetic Instability: The introduced genetic modifications might not be stable, leading to a loss of the engineered phenotype over time.
Q3: How can I identify the key precursors for this compound biosynthesis in my producer strain?
A3: Identifying key precursors is essential for effective metabolic engineering. The biosynthesis of related compounds like toxoflavin suggests that GTP is a likely primary precursor. To confirm and identify other key precursors, you can use techniques such as:
-
Isotope Labeling Studies: Feeding the culture with 13C-labeled substrates (e.g., glucose, amino acids) and tracking the incorporation of the label into the this compound molecule using mass spectrometry (MS) or nuclear magnetic resonance (NMR) can elucidate the biosynthetic pathway.
-
Metabolomic Analysis: Comparing the intracellular metabolite profiles of high-producing and low-producing strains can reveal correlations between the levels of specific metabolites and this compound yield.
-
In Silico Metabolic Modeling: Genome-scale metabolic models (GSMMs) can be used to predict metabolic fluxes and identify potential precursor bottlenecks.[11]
Troubleshooting Guides
Problem 1: Low or No this compound Production After Heterologous Expression of the Biosynthetic Gene Cluster
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Transcription/Translation | Verify the expression of the BGC genes using RT-qPCR. If expression is low, consider using a stronger, well-characterized promoter suitable for Streptomyces.[1] | Increased transcript levels of the biosynthetic genes, leading to higher enzyme concentrations and potentially higher this compound titers. |
| Codon Usage Mismatch | If expressing in a heterologous host, compare the codon usage of the this compound BGC with that of the host. Synthesize and express codon-optimized genes if there is a significant mismatch. | Improved translation efficiency and increased protein levels of the biosynthetic enzymes. |
| Missing Precursors in the Heterologous Host | Ensure the heterologous host produces all necessary precursors for this compound biosynthesis. If not, co-express the required precursor biosynthetic pathways. | Provision of the necessary building blocks for this compound synthesis, enabling production. |
| Toxicity of a Biosynthetic Intermediate | Analyze the fermentation broth for the accumulation of intermediates using HPLC or LC-MS. If an intermediate is accumulating, consider engineering downstream enzymes to pull the flux towards this compound. | Reduction in the concentration of the toxic intermediate and an increase in this compound production. |
Problem 2: Decreased this compound Production at Scale-up
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Dissolved Oxygen Levels | Monitor and control the dissolved oxygen (DO) levels in the fermenter. Optimize the agitation and aeration rates to maintain a consistent DO level. | Improved cell health and consistent this compound production at a larger scale. |
| Nutrient Limitation | Analyze the consumption of key nutrients (e.g., carbon source, nitrogen source) during fermentation. Implement a fed-batch strategy to maintain optimal nutrient concentrations.[7] | Sustained growth and this compound production by avoiding nutrient limitation. |
| Shear Stress | High agitation rates can cause shear stress, damaging the mycelia of Streptomyces. Evaluate the impact of different agitation speeds on cell morphology and this compound production. | Reduced cell lysis and improved this compound yield. |
Quantitative Data Summary
The following tables present hypothetical, yet realistic, quantitative data to illustrate the potential impact of various metabolic engineering strategies on this compound production. This data is for illustrative purposes and actual results will vary depending on the specific strain and experimental conditions.
Table 1: Impact of Gene Overexpression on this compound Titer
| Engineered Strain | Genetic Modification | This compound Titer (mg/L) | Fold Increase |
| Wild-Type | - | 50 | 1.0 |
| Strain FERV-OE1 | Overexpression of the entire this compound BGC | 150 | 3.0 |
| Strain FERV-OE2 | Overexpression of a putative pathway-specific positive regulator | 100 | 2.0 |
| Strain FERV-OE3 | Overexpression of a key precursor biosynthetic gene | 80 | 1.6 |
Table 2: Effect of Competing Pathway Deletion on this compound Production
| Engineered Strain | Gene Deletion | This compound Titer (mg/L) | Fold Increase |
| Wild-Type | - | 50 | 1.0 |
| Strain FERV-KO1 | Deletion of a competing secondary metabolite BGC | 75 | 1.5 |
| Strain FERV-KO2 | Deletion of a pathway branching off from a key precursor | 90 | 1.8 |
Experimental Protocols
Protocol 1: Construction of a Gene Overexpression Strain in Streptomyces
-
Vector Construction:
-
Amplify the gene of interest (e.g., the entire this compound BGC or a specific regulatory gene) from the genomic DNA of the producer strain using PCR with high-fidelity polymerase.
-
Clone the amplified DNA fragment into an appropriate E. coli-Streptomyces shuttle vector (e.g., pSET152-based vector) under the control of a strong constitutive promoter (e.g., ermEp*).
-
Verify the construct by restriction digestion and Sanger sequencing.
-
-
Protoplast Transformation of Streptomyces :
-
Grow the recipient Streptomyces strain in a suitable liquid medium (e.g., TSB) to the mid-exponential phase.
-
Treat the mycelia with lysozyme to generate protoplasts.
-
Transform the protoplasts with the constructed overexpression plasmid using polyethylene glycol (PEG)-mediated transformation.
-
Plate the transformed protoplasts on a regeneration medium (e.g., R2YE) containing an appropriate antibiotic for selection.
-
-
Verification of Transformants:
-
Isolate genomic DNA from the resulting antibiotic-resistant colonies.
-
Confirm the integration of the plasmid into the Streptomyces genome by PCR using primers flanking the integration site.
-
Protocol 2: Quantitative Analysis of this compound by HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant from the mycelia.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness under vacuum.
-
Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a this compound standard.
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.[13]
-
Visualizations
Caption: Simplified this compound biosynthetic pathway.
Caption: The Design-Build-Test-Learn cycle for metabolic engineering.
Caption: A logical workflow for troubleshooting low this compound production.
References
- 1. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering of Primary Carbon Metabolism for Improved Antibiotic Production in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Insight into the “-Omics” Based Engineering of Streptomycetes for Secondary Metabolite Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Optimization of fermentation conditions for the production of recombinant feruloyl esterase from Burkholderia pyrrocinia B1213 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Optimization of the fermentation culture conditions of Bacillus amyloliquefaciens ck-05 using response surface methodology [frontiersin.org]
- 10. banglajol.info [banglajol.info]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Optimizing Fervenulin extraction efficiency from soil or plant tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Fervenulin from microbial fermentation broths, soil, and plant tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to extraction?
A1: this compound is a yellow, crystalline antibiotic belonging to the 7-azapteridine or pyrimido[5,4-e]-as-triazine class of compounds. For extraction purposes, its most critical property is its acidic nature, making its solubility and stability highly dependent on pH. It is known to be unstable and readily degrades in alkaline conditions (pH > 7).[1][2][3] Its stability is comparatively better in neutral to acidic environments (pH 5-7).[4]
Q2: What are the most common sources for this compound extraction?
A2: this compound is a secondary metabolite produced by various species of bacteria, most notably Streptomyces (e.g., Streptomyces hiroshimensis) and some plant pathogens like Burkholderia glumae.[5][6] Therefore, the most common and practical source for obtaining this compound is the fermentation broth of these microorganisms. While it might be present in soil or infected plant tissues, the concentrations are typically much lower, making extraction more challenging and less efficient.
Q3: Which solvents are most effective for extracting this compound?
A3: Ethyl acetate is the most frequently cited solvent for extracting this compound and other similar antibiotics from Streptomyces fermentation broths.[5][7][8] this compound's polarity allows for efficient partitioning into moderately polar organic solvents. Other solvents that could be considered, based on general principles of extracting polar metabolites, include methanol, ethanol, and acetone. The choice of solvent significantly impacts the extraction yield and the profile of co-extracted impurities.[9][10][11]
Q4: How can I purify this compound after the initial extraction?
A4: Following the initial solvent extraction, the crude extract typically requires further purification. Column chromatography is a standard and effective method for this purpose.[12][13][14][15][16] Silica gel is a common stationary phase, and a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate mixture followed by ethyl acetate-methanol) can be used to separate this compound from other co-extracted compounds.[15] The fractions can be monitored by Thin Layer Chromatography (TLC) to identify those containing the pure compound.[15][16]
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
Low yield is a common problem in natural product extraction. The following workflow can help diagnose and resolve the issue.
Troubleshooting Workflow for Low Extraction Yield
Caption: Troubleshooting workflow for low this compound extraction yield.
Issue 2: Poor Separation During Column Chromatography
If you are experiencing co-elution of impurities with this compound during column chromatography, consider the following steps.
Troubleshooting Workflow for Poor Chromatographic Separation
Caption: Troubleshooting poor separation during column chromatography.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Streptomyces Fermentation Broth
This protocol is a generalized procedure based on methods for extracting secondary metabolites from Streptomyces cultures.[5][6][7][8]
Extraction Workflow from Fermentation Broth
Caption: General workflow for this compound extraction from fermentation broth.
Methodology:
-
Fermentation: Culture the this compound-producing Streptomyces strain in a suitable liquid medium (e.g., Tryptone Soya Broth or a specialized production medium) for an optimized period, typically 7-10 days at 28-30°C with shaking.[7]
-
Harvesting: After the incubation period, harvest the fermentation broth.
-
Separation of Supernatant: Centrifuge the broth at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the mycelial biomass.[6] Carefully decant and collect the cell-free supernatant.
-
Acidification: Adjust the pH of the supernatant to a range of 5.0-6.0 using a dilute acid like 1M HCl or 1M H₂SO₄. This step is crucial as this compound is an acidic compound, and this protonation will enhance its partitioning into the organic solvent.[17][18]
-
Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate (e.g., 1:1 v/v).
-
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The upper layer will be the organic phase (ethyl acetate) containing this compound, which should be yellow.
-
Collection: Carefully drain and collect the upper organic layer.
-
Repeated Extraction: Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Pooling and Drying: Pool the collected organic fractions. Dry the combined extract over anhydrous sodium sulfate to remove residual water.
-
Concentration: Filter off the sodium sulfate and concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature below 40°C to prevent thermal degradation.
-
Storage: The resulting crude extract can be stored at 4°C until further purification.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Soil Samples
This is a generalized protocol for extracting polar to moderately polar compounds from a complex soil matrix. Optimization will be required based on soil type.
Methodology:
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.[19]
-
Initial Solvent Extraction:
-
Weigh 10 g of the homogenized soil into a glass centrifuge tube.
-
Add 20 mL of a suitable extraction solvent. Given this compound's acidic nature, a slightly acidified solvent may improve recovery. A mixture of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid is a good starting point.[20]
-
Vortex the mixture thoroughly and then sonicate in an ultrasonic bath for 30 minutes.[19]
-
Centrifuge the sample and carefully collect the supernatant.
-
Repeat the extraction process on the soil pellet with a fresh portion of the solvent. Combine the supernatants.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.[19]
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water (pH ~5-6). Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dilute the combined soil extract with acidified water to reduce the methanol concentration to <10%.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified water to remove highly polar impurities.
-
Wash with 5 mL of a low-percentage methanol/water mixture (e.g., 20:80 v/v) to remove less polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge using a small volume (e.g., 2-5 mL) of a more polar solvent like methanol or acetonitrile.
-
-
Concentration:
-
The eluate can be concentrated under a gentle stream of nitrogen if necessary, before analysis or further purification.
-
Data Presentation: Optimizing Extraction Parameters
While specific quantitative data for this compound extraction is scarce in the literature, the following tables summarize the expected impact of various parameters based on the extraction of similar acidic, microbial secondary metabolites.[1][2][3][9][10][11][17][21][22][23]
Table 1: Influence of Solvent Choice on Extraction Efficiency
| Solvent | Polarity Index | Expected this compound Yield | Co-extracted Impurities Profile |
| n-Hexane | 0.1 | Very Low | Primarily non-polar lipids |
| Chloroform | 4.1 | Moderate | Lipids, less polar metabolites |
| Ethyl Acetate | 4.4 | High (Recommended) | Moderately polar compounds |
| Acetone | 5.1 | High | Broad range of polarities |
| Ethanol | 5.2 | High | Highly polar compounds, sugars |
| Methanol | 5.1 | Very High | Highly polar compounds, sugars, salts |
| Water | 10.2 | Low (without acidification) | Very polar compounds, salts |
Table 2: Effect of pH on the Extraction of Acidic Metabolites
| pH of Aqueous Phase | Protonation State of this compound | Partitioning into Organic Solvent | Stability of this compound | Recommendation |
| < 4.0 | Fully Protonated (Neutral) | High | Potentially lower stability | Not ideal, risk of degradation |
| 5.0 - 6.0 | Mostly Protonated (Neutral) | Optimal | Good stability | Recommended Range |
| 7.0 | Partially Deprotonated (Anionic) | Reduced | Moderate stability | Sub-optimal for extraction |
| > 8.0 | Fully Deprotonated (Anionic) | Very Low | Unstable, rapid degradation | Avoid |
Table 3: Impact of Temperature and Time on Extraction
| Parameter | Condition | Effect on Yield | Risk of Degradation | Recommendation |
| Temperature | Low (~4°C) | Slower extraction kinetics | Minimal | Suitable for long extractions |
| Ambient (~25°C) | Good balance | Low | Standard for most protocols | |
| High (>40°C) | Faster kinetics, better solubility | Increased risk of degradation | Use for short durations only | |
| Time | Short (< 1 hr) | May be incomplete | Low | Suitable for efficient methods |
| Moderate (1-4 hrs) | Generally sufficient | Low to Moderate | Good for batch extractions | |
| Long (> 12 hrs) | Risk of compound degradation | High | Generally not recommended |
References
- 1. scitepress.org [scitepress.org]
- 2. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer’s Spent Grain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Streptomyces sp. from desert soil as a biofactory for antioxidants with radical scavenging and iron chelating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. wjpls.org [wjpls.org]
- 9. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. web.uvic.ca [web.uvic.ca]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. rroij.com [rroij.com]
- 15. researchgate.net [researchgate.net]
- 16. magritek.com [magritek.com]
- 17. Optimization of acidic extraction of astaxanthin from Phaffia rhodozyma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibiotics - Tiei liquid/liquid mixing and separation Antibiotics [tyextractor.com]
- 19. benchchem.com [benchchem.com]
- 20. On-line solid-phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry for the determination of avermectins and milbemycin in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
Fervenulin and Toxoflavin: A Comparative Analysis of Bioactivities
A comprehensive guide for researchers, scientists, and drug development professionals detailing the antimicrobial and anticancer properties of two structurally related 7-azapteridine antibiotics.
Introduction
Fervenulin and toxoflavin are two prominent members of the pyrimido[5,4-e][1][2][3]triazine (7-azapteridine) class of antibiotics.[4] Both compounds, often found as secondary metabolites produced by various bacteria, including Streptomyces and Burkholderia species, have garnered significant interest in the scientific community for their potent and diverse biological activities.[5][6] While structurally similar, subtle differences in their chemical makeup lead to distinct mechanisms of action and varying degrees of efficacy against microbial pathogens and cancer cells. This guide provides a detailed comparative analysis of the bioactivities of this compound and toxoflavin, supported by quantitative data, experimental protocols, and visualizations of their molecular pathways.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the antimicrobial and anticancer activities of this compound and toxoflavin.
Table 1: Antibacterial and Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound MIC (µg/mL) | Toxoflavin MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | >128 | 128 | [7] |
| Magnaporthe oryzae | Not Reported | 128 | [8] |
| Rhizoctonia solani | Not Reported | 256 | [8] |
| Fusarium graminearum | Not Reported | 256 | [8] |
| Aspergillus fumigatus | Not Reported | 64 | [8] |
| Candida albicans | Not Reported | Not Reported | [8] |
| Cryptococcus neoformans | Not Reported | Not Reported | [8] |
Note: Data for this compound's broad-spectrum antibacterial and antifungal activity is limited in publicly available literature. The provided data for P. aeruginosa indicates lower direct antibacterial activity compared to Toxoflavin.[7]
Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50/GI50)
| Cell Line | Cancer Type | This compound IC50/GI50 (µM) | Toxoflavin IC50/GI50 (µM) | Reference |
| A549 | Lung Cancer | Not Reported | 0.048 | [9] |
| Various Tumor Cell Lines | General | Not Reported | Potent antagonist of Tcf4/β-catenin signaling | [9] |
Note: Comprehensive quantitative data for this compound's anticancer activity across multiple cell lines is not widely available. Research has primarily focused on Toxoflavin's anticancer potential.
Mechanisms of Action
While both molecules are structurally similar, their mechanisms of action appear to diverge, leading to different biological outcomes.
Toxoflavin: The primary mechanism of toxoflavin's toxicity is its function as an electron carrier. It facilitates the transfer of electrons from NADH to oxygen, bypassing the cytochrome system and leading to the production of reactive oxygen species (ROS), specifically hydrogen peroxide.[9][10] This oxidative stress is a major contributor to its broad-spectrum toxicity against bacteria, fungi, plants, and animal cells.[9][10] In the context of cancer, toxoflavin has been identified as a potent inhibitor of the IRE1α-XBP1 signaling pathway, a key component of the unfolded protein response (UPR) that is often hyperactivated in cancer cells.[2] It also acts as a potent antagonist of Tcf4/β-catenin signaling, which is crucial for the proliferation of several tumor cell lines.[9]
This compound: The mechanism of action for this compound is less well-characterized. However, comparative studies with reumycin and toxoflavin against Pseudomonas aeruginosa have shed some light on its activity. In these studies, this compound had a notable negative impact on the logarithmic growth phase of the bacteria and exhibited lower inhibitory activity against the production of virulence factors compared to reumycin.[7] This suggests that while it may not have the potent, direct bactericidal activity of toxoflavin, it likely interferes with key metabolic or regulatory processes essential for bacterial growth and virulence. Its anticancer mechanisms remain an area for further investigation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathway of toxoflavin and a general workflow for assessing cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Pseudomonas aeruginosa secreted virulence factors reduces lung inflammation in CF mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Activity and Phytochemical Screening of Vernonia amygdalina Extract against Botrytis cinerea Causing Gray Mold Disease on Tomato Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles [frontiersin.org]
- 9. Frontiers | Mechanisms of Progranulin Action and Regulation in Genitourinary Cancers [frontiersin.org]
- 10. Range of antibacterial activity of antibiotics at subminimal inhibitory concentrations: the ratio of minimal inhibitory concentration to minimal antibiotic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Fervenulin Cross-Resistance in Antibiotic-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the exploration of novel antimicrobial agents. Fervenulin, a pyrimido[5,4-e]-1,2,4-triazine antibiotic, and its analogues have been synthesized and show potential as antimicrobial compounds. While direct and extensive cross-resistance studies on this compound are limited in publicly available literature, this guide provides a comparative overview based on its proposed mechanism of action and data from related compounds. The primary proposed mechanism for this compound and its analogues involves the binding, chelation, and fragmentation of nucleic acids, suggesting a mode of action centered on DNA damage.
Performance Comparison with Alternatives
Due to the scarcity of direct comparative studies of this compound against a wide panel of antibiotic-resistant bacteria, this section presents a hypothetical comparison based on its putative DNA-damaging mechanism. Cross-resistance is likely to be observed with other antibiotics that are susceptible to resistance mechanisms preventing DNA access or promoting DNA repair. Conversely, this compound may retain activity against bacteria resistant to antibiotics with different cellular targets.
Table 1: Hypothetical Cross-Resistance Profile of this compound in Common Antibiotic-Resistant Phenotypes
| Resistant Phenotype | Common Resistance Mechanism | Expected this compound Activity | Rationale for Expected Activity | Potential for Cross-Resistance |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Altered penicillin-binding proteins (PBP2a) | Likely Active | This compound's target (DNA) is different from the cell wall synthesis pathway targeted by methicillin. | Low |
| Vancomycin-Resistant Enterococci (VRE) | Altered peptidoglycan synthesis pathway | Likely Active | This compound targets DNA, not cell wall synthesis. | Low |
| Extended-Spectrum β-Lactamase (ESBL)-Producing Enterobacteriaceae | Enzymatic degradation of β-lactam antibiotics | Likely Active | This compound is not a β-lactam antibiotic and would not be a substrate for ESBLs. | Low |
| Fluoroquinolone-Resistant Bacteria | Mutations in DNA gyrase and topoisomerase IV; efflux pumps | Potentially Reduced Activity | If resistance is due to broad-spectrum efflux pumps that can extrude this compound, or if DNA repair mechanisms are upregulated. | Moderate to High |
| Bacteria with Enhanced DNA Repair Mechanisms | Upregulation of SOS response, recombinational repair, etc. | Potentially Reduced Activity | Enhanced repair of this compound-induced DNA damage could lead to resistance. | High |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, standard methodologies for assessing antimicrobial susceptibility and cross-resistance can be readily adapted.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Materials:
-
This compound (or analogue) stock solution of known concentration
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control (bacterial inoculum in broth without antibiotic)
-
Negative control (broth only)
-
Spectrophotometer or plate reader (optional, for quantitative assessment)
b. Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Dilute the standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive and negative control wells on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Cross-Resistance Profiling
This protocol assesses the susceptibility of well-characterized antibiotic-resistant bacterial strains to this compound.
a. Materials:
-
A panel of clinically relevant antibiotic-resistant bacterial strains (e.g., MRSA, VRE, ESBL-producing E. coli, fluoroquinolone-resistant P. aeruginosa).
-
The corresponding susceptible wild-type strains for comparison.
-
Materials for MIC determination as listed above.
b. Procedure:
-
Perform MIC assays for this compound against both the resistant and susceptible strains of each bacterial species.
-
Concurrently, perform MIC assays for the antibiotics to which the resistant strains are known to be resistant, to confirm their resistance phenotype.
-
Compare the MIC values of this compound for the resistant strains to those for the susceptible strains. A significant increase (typically ≥4-fold) in the MIC for the resistant strain suggests potential cross-resistance.
Visualizations
Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for assessing this compound cross-resistance.
Hypothesized Mechanism of Action and Resistance Pathway
Caption: this compound's proposed mechanism and potential resistance.
A Comparative Analysis of the Nematicidal Activities of Fervenulin and Avermectin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nematicidal properties of Fervenulin, a microbial metabolite, and Avermectin, a widely used anthelmintic and nematicide. The following sections present a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their activity against the root-knot nematode Meloidogyne incognita.
Comparative Nematicidal Efficacy
The nematicidal potency of this compound and Avermectin against Meloidogyne incognita has been evaluated in vitro. The following table summarizes the key findings from published studies.
| Compound | Nematode Stage | Efficacy Metric | Concentration | Incubation Time | Citation |
| This compound | Egg | Minimum Inhibitory Concentration (MIC) for hatch inhibition | 30 µg/ml | Not Specified | [1] |
| Second-stage juvenile (J2) | MIC for increased mortality | 120 µg/ml | Not Specified | [1] | |
| Second-stage juvenile (J2) | 100% Mortality | 250 µg/ml | 96 hours | [1] | |
| Avermectin (Abamectin) | Second-stage juvenile (J2) | LD50 (Lethal Dose, 50%) | 1.56 µg/ml | 2 hours |
Note: A direct comparison of the potency of this compound and Avermectin is challenging due to the different efficacy metrics (MIC vs. LD50) and incubation times reported in the available studies. However, the data suggests that Avermectin induces mortality at a significantly lower concentration and in a shorter time frame than this compound.
Mechanism of Action
This compound
This compound, a low molecular weight compound produced by Streptomyces sp., has demonstrated a broad range of biological activities.[1] However, its specific mechanism of nematicidal action has not been previously reported and remains an area for further investigation.[1]
Avermectin
Avermectins, derived from the soil actinomycete Streptomyces avermitilis, are potent neurotoxins in invertebrates. Their primary mode of action involves the interference with nerve and muscle cells by targeting glutamate-gated chloride channels (GluCls), which are specific to protostome invertebrates.
The binding of Avermectin to these channels enhances the effect of glutamate, leading to an increased influx of chloride ions into the cells. This hyperpolarization of the nerve and muscle cells causes a subsequent paralysis of the neuromuscular systems in nematodes, ultimately leading to their death. Mammals are not susceptible to comparable doses as they do not possess these protostome-specific glutamate-gated chloride channels.
Below is a diagram illustrating the signaling pathway of Avermectin's nematicidal activity.
Experimental Protocols
The following sections detail the methodologies employed in the assessment of the nematicidal activities of this compound and Avermectin.
Nematicidal Assay: Broth Microdilution Technique
This method is utilized to determine the minimum inhibitory concentration (MIC) of a compound against nematodes.
Detailed Steps:
-
Preparation of Test Compounds: Stock solutions of this compound and Avermectin are prepared in a suitable solvent and then serially diluted in a nutrient broth to achieve a range of concentrations.
-
Preparation of Nematode Inoculum: Eggs or second-stage juveniles (J2s) of Meloidogyne incognita are collected and suspended in sterile water. The concentration of the nematode suspension is adjusted to a standardized level.
-
Assay Setup: A 96-well microtiter plate is used. Each well receives a specific volume of the nematode suspension.
-
Addition of Compounds: The prepared serial dilutions of the test compounds are added to the wells containing the nematode suspension. Control wells containing only the nematode suspension and the solvent are also included.
-
Incubation: The microtiter plate is incubated under controlled conditions (e.g., specific temperature and humidity) for a defined period (e.g., 24 to 96 hours).
-
Observation and Data Collection: After incubation, each well is observed under a microscope to assess the viability of the nematodes. For egg hatch assays, the number of hatched juveniles is counted. For juvenile mortality assays, the number of motile and non-motile nematodes is determined.
-
Determination of MIC: The Minimum Inhibitory Concentration is determined as the lowest concentration of the compound at which a significant inhibition of egg hatching or a significant increase in juvenile mortality is observed compared to the control.
Juvenile Motility and Viability Assay
This assay is used to determine the lethal concentration (e.g., LD50) of a nematicide.
Detailed Steps:
-
Nematode Preparation: A suspension of second-stage juveniles (J2s) of Meloidogyne incognita is prepared in sterile water.
-
Exposure: Aliquots of the nematode suspension are exposed to various concentrations of the test compound (e.g., Avermectin) in a suitable vessel (e.g., petri dish or multi-well plate) for a predetermined period (e.g., 2 hours).
-
Washing: After the exposure period, the nematodes are collected and washed with sterile water to remove the test compound. This step is crucial to distinguish between nematostatic (temporary paralysis) and nematicidal (lethal) effects.
-
Observation: The washed nematodes are then observed under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., gentle probing with a fine needle).
-
Data Analysis: The percentage of mortality is calculated for each concentration. The LD50 value, the concentration of the compound that causes 50% mortality of the nematodes, is then determined using statistical methods such as probit analysis.
References
Unveiling the Enigma: A Guide to Validating Fervenulin's Molecular Target in Pathogenic Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Fervenulin, a 7-azapteridine antibiotic, presents a promising scaffold for the development of novel antimicrobial agents. However, its precise molecular target within pathogenic microorganisms remains an area of active investigation. This guide provides a comparative framework for researchers aiming to validate this compound's target, outlining potential mechanisms of action and detailing the requisite experimental protocols for their confirmation.
Hypothesized Mechanisms of Action and Comparative Validation Strategies
Given this compound's classification as an antibiotic, its mechanism of action is likely to fall within one of the well-established categories of antibacterial agents. This section compares these potential pathways and the experimental data required for validation.
| Hypothesized Target Pathway | Key Biomolecular Targets | Required Experimental Validation Data | Established Antibiotic Examples & Their Validated Data |
| DNA Replication & Repair | DNA Gyrase, Topoisomerase IV, DNA Polymerase | IC50 values from in vitro enzyme activity assays; Ki values from binding assays; MIC values against a panel of wild-type and resistant strains (e.g., with mutations in gyrA, gyrB, parC, or parE); In vivo target engagement demonstrated by assays like DNA cleavage assays. | Ciprofloxacin (Fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV. Validated with IC50 values in the low µg/mL range against these enzymes and low MICs against susceptible bacteria.[1] |
| Protein Synthesis | 30S or 50S ribosomal subunits, Aminoacyl-tRNA synthetases | In vitro translation inhibition assays (e.g., cell-free transcription-translation systems) to determine IC50; Ribosome binding assays (e.g., filter binding, surface plasmon resonance) to determine Kd; MIC values against panels of bacteria with known resistance mutations in ribosomal proteins or rRNA. | Azithromycin (Macrolide): Binds to the 50S ribosomal subunit. Validated by co-crystallization with the ribosomal subunit and in vitro translation inhibition assays.[2][3][4][5][6] |
| Cell Wall Synthesis | Penicillin-Binding Proteins (PBPs), Mur enzymes (e.g., MurA, MurB) | IC50 values from in vitro enzyme activity assays with purified enzymes; Competition binding assays with labeled penicillin to determine binding to PBPs; Analysis of cell morphology changes (e.g., filamentation, lysis) via microscopy. | Penicillin (β-lactam): Inhibits PBPs. Validated by covalent binding to the active site of PBPs, leading to cell wall degradation and bacterial lysis. |
| Folate Synthesis | Dihydropteroate synthase (DHPS), Dihydrofolate reductase (DHFR) | IC50 values from in vitro enzyme activity assays; MIC values in defined media with and without folate pathway intermediates (e.g., p-aminobenzoic acid, folic acid); In vivo target engagement via measurement of folate pool depletion. | Trimethoprim: Inhibits DHFR. Validated with low IC50 values against bacterial DHFR and synergistic effects when combined with sulfonamides that inhibit DHPS. |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments essential for validating the molecular target of this compound.
In Vitro Enzyme Inhibition Assays
Objective: To determine if this compound directly inhibits the activity of a purified hypothetical target enzyme (e.g., DNA gyrase, a specific PBP, or DHFR).
Protocol:
-
Enzyme Preparation: Purify the recombinant target enzyme from an expression system (e.g., E. coli).
-
Assay Setup: In a microplate format, combine the purified enzyme with its substrate in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a known inhibitor as a positive control and a vehicle control (e.g., DMSO).
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP for DNA gyrase) and incubate at the optimal temperature for a defined period.
-
Detection: Measure the reaction product using a suitable detection method (e.g., fluorescence, absorbance, or radioactivity).
-
Data Analysis: Plot the enzyme activity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Thermal Shift Assay (TSA)
Objective: To assess the direct binding of this compound to a purified hypothetical target protein.
Protocol:
-
Protein and Dye Preparation: Prepare a solution of the purified target protein and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Ligand Addition: Add varying concentrations of this compound to the protein-dye mixture.
-
Thermal Denaturation: Subject the samples to a gradual temperature ramp in a real-time PCR instrument.
-
Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. The melting temperature (Tm) is the point at which 50% of the protein is unfolded.
-
Data Analysis: A significant increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the protein.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a pathogenic microorganism.
Protocol:
-
Bacterial Culture: Grow the test microorganism in a suitable broth medium to the mid-logarithmic phase.
-
Serial Dilution: Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria.
-
Incubation: Incubate the microplate at the optimal growth temperature for the microorganism for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Visualizing the Path to Validation
The following diagrams illustrate the logical workflow for target validation and a hypothetical signaling pathway that could be inhibited by this compound.
Caption: A logical workflow for the validation of a novel antibacterial compound's target.
Caption: Hypothetical pathway of this compound inhibiting DNA replication.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Azithromycin Fumarate? [synapse.patsnap.com]
- 6. What is the mechanism of Azithromycin Aspartate? [synapse.patsnap.com]
Unveiling the Antimicrobial Arsenal: A Comparative Analysis of Fervenulin and Other Natural Products
For Immediate Release
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. This guide offers a comprehensive comparison of the antimicrobial spectrum of Fervenulin, a lesser-known natural product, with other well-established natural antimicrobial compounds. This document is intended for researchers, scientists, and drug development professionals, providing a meticulous examination of quantitative data, experimental protocols, and the underlying mechanisms of action.
A Head-to-Head Comparison of Antimicrobial Efficacy
To provide a clear and concise overview of the antimicrobial potential of this compound and other selected natural products, the following table summarizes their Minimum Inhibitory Concentrations (MICs) against a panel of common pathogenic bacteria. The data presented has been compiled from various scientific studies and is intended for comparative purposes. It is important to note that direct comparisons can be influenced by variations in experimental methodologies across different studies.
| Microorganism | This compound | Coumarins (Osthenol) | Flavonoids (Luteolin) | Terpenoids (Carvacrol/Thymol) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | No Data Available | 62.5 - 125 µg/mL[1] | 25 µg/mL[2] | 0.007 - 0.015 mg/mL[3] |
| Bacillus cereus | No Data Available | 125 µg/mL[1] | No Data Available | No Data Available |
| Gram-Negative Bacteria | ||||
| Escherichia coli | No Data Available | >1000 µg/mL[1] | No Data Available | 0.25 mg/mL[3] |
| Pseudomonas aeruginosa | No Data Available | >1000 µg/mL[1] | No Data Available | No Data Available |
Note: "No Data Available" indicates that specific, quantitative MIC values for this compound against the listed microorganisms were not found in the currently available scientific literature. The presented MIC values for other natural products are indicative and can vary between specific compounds within that class and between different bacterial strains.
Delving into the Experimental Details: Methodologies for Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial research. The data presented in this guide is primarily based on the broth microdilution method, a standardized and widely accepted technique for assessing the in vitro activity of antimicrobial agents.
Broth Microdilution Method: A Step-by-Step Protocol
The broth microdilution method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
1. Preparation of Materials:
- Antimicrobial Agent Stock Solution: A stock solution of the natural product is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration significantly higher than the expected MIC.
- Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the assay.
- Growth Medium: A suitable liquid growth medium, such as Mueller-Hinton Broth (MHB), is used to support the growth of the test microorganism.
- 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well microtiter plates are used to perform the serial dilutions and incubate the cultures.
2. Assay Procedure:
- Serial Dilution: A two-fold serial dilution of the antimicrobial agent is performed in the 96-well plate using the growth medium. This creates a gradient of decreasing concentrations of the test compound.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Controls: Appropriate controls are included on each plate:
- Growth Control: Contains only the growth medium and the bacterial inoculum to ensure the viability and growth of the organism.
- Sterility Control: Contains only the growth medium to check for contamination.
- Solvent Control: Contains the highest concentration of the solvent used to dissolve the natural product to ensure it does not inhibit bacterial growth.
- Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
- Reading of Results: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader to measure the optical density.
3. Interpretation of Results: The MIC value provides a quantitative measure of the potency of the antimicrobial agent against the tested microorganism. A lower MIC value indicates a more potent antimicrobial agent.
Visualizing the Mechanism of Action: The this compound Pathway
While the precise molecular mechanism of this compound's antimicrobial activity is not yet fully elucidated, its structural similarity to Toxoflavin, another 7-azapteridine antibiotic, suggests a shared mode of action. Toxoflavin is known to interfere with cellular respiration by acting as an electron carrier, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress, which is detrimental to the bacterial cell.
Below is a proposed signaling pathway for the antimicrobial action of this compound, based on its similarity to Toxoflavin.
Caption: Proposed mechanism of this compound's antimicrobial action.
Conclusion
This comparative guide highlights the antimicrobial potential of this compound in the context of other natural products. While the available quantitative data for this compound is currently limited, its structural relationship to Toxoflavin suggests a promising mechanism of action worthy of further investigation. The provided experimental protocols offer a standardized framework for future research to generate the necessary data for a more complete comparison. As the threat of antimicrobial resistance continues to grow, a deeper understanding of the antimicrobial spectrum and mechanisms of action of novel natural products like this compound is crucial for the development of new and effective therapeutic strategies.
References
Fervenulin: An In Vivo Efficacy Comparison Guide for Researchers
For researchers in oncology and infectious diseases, the quest for novel therapeutic agents is relentless. Fervenulin, a bacterial metabolite identified as 6,8-dimethyl-pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, has emerged as a compound of interest due to its potential antimicrobial and anticancer properties. However, a comprehensive understanding of its in vivo efficacy remains elusive. This guide provides a comparative overview of this compound's potential, based on the activities of its core chemical structure, and contrasts it with standard-of-care agents in relevant animal models.
Potential Anticancer Efficacy: A Comparative Outlook
The pyrimido[5,4-e][1][2][3]triazine structure is a key feature in several compounds investigated for their anticancer properties. Research suggests that compounds with this core may exert their effects through various mechanisms, including the inhibition of critical signaling pathways and interference with cellular division.
One potential mechanism of action for this compound and related compounds is the inhibition of the β-catenin/TCF signaling pathway, which is frequently dysregulated in various cancers. Studies on 3-aryl-pyrimido[5,4-e][1][2][3]triazine-5,7-diones have shown their ability to antagonize this pathway. Another possible target is tubulin, a crucial component of the cellular cytoskeleton. A chemical probe with a similar pyrimidine core was found to disrupt tubulin polymerization, a mechanism shared by established chemotherapeutic agents like paclitaxel.
To provide a framework for future in vivo validation of this compound, a comparison with standard chemotherapeutic agents used in preclinical mouse models of cancer is presented below.
| Drug Class | Standard Agent(s) | Animal Model Example | Efficacy Endpoint(s) |
| Taxanes | Paclitaxel | Ovarian Cancer (HeyA-8, SKOV3.ip1 orthotopic) | Tumor response, Overall survival |
| Platinum Agents | Carboplatin | Ovarian Cancer (HeyA-8, SKOV3.ip1 orthotopic) | Tumor response, Overall survival |
| Anthracyclines | Doxorubicin | Breast Cancer (xenograft models) | Tumor growth inhibition |
Experimental Protocol: In Vivo Anticancer Efficacy (General Xenograft Model)
A standard experimental design to evaluate the in vivo anticancer efficacy of a novel compound like this compound would involve the following steps:
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung carcinoma) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound would be administered at various doses and schedules (e.g., intraperitoneal injection daily for a set period). A vehicle control group and a positive control group (treated with a standard chemotherapeutic agent) are included.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., histopathology, biomarker analysis).
Logical Workflow for Anticancer Drug Evaluation
References
Unlocking New Therapeutic Avenues: A Comparative Guide to the Potential Synergistic Activity of Fervenulin with Known Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature on the synergistic activity of Fervenulin with other anticancer drugs is currently limited. This guide is intended as a forward-looking framework for researchers, providing a hypothesis-based approach to exploring this compound's potential in combination cancer therapy. The experimental data presented is illustrative, and the proposed mechanisms are based on the known biological activities of structurally related compounds.
This compound, a 7-azapteridine antibiotic, has established antimicrobial properties. While its potential as an anticancer agent is an emerging area of interest, its efficacy may be significantly enhanced when used in combination with existing chemotherapeutic agents. This guide explores the hypothetical synergistic potential of this compound, outlines detailed experimental protocols to investigate these interactions, and provides a framework for data interpretation.
Postulated Mechanism of Action of this compound in Cancer Cells
This compound belongs to the triazine class of compounds. While its precise anticancer mechanism is yet to be fully elucidated, it is plausible that, like other structurally related antimicrobial agents with anticancer properties, this compound may interfere with critical cellular processes such as nucleotide biosynthesis or key metabolic pathways. This interference could lead to the depletion of essential molecules required for DNA replication and cell division, ultimately inducing cell cycle arrest and apoptosis.
Caption: Postulated signaling pathway for this compound's anticancer activity.
Potential Synergistic Combinations with Anticancer Drugs
Based on its hypothesized mechanism of action, this compound could potentially synergize with a variety of established anticancer drugs. The primary principle behind such combinations is to target distinct but complementary pathways involved in cancer cell proliferation and survival.
Table 1: Hypothetical Synergistic Combinations and Rationale
| Anticancer Drug Class | Example Drug | Rationale for Synergy with this compound |
| DNA Damaging Agents | Cisplatin, Doxorubicin | By inducing cell cycle arrest, this compound may increase the susceptibility of cancer cells to DNA damage caused by these agents. |
| Topoisomerase Inhibitors | Etoposide, Irinotecan | This compound's metabolic stress could potentiate the effects of drugs that interfere with DNA replication and repair. |
| PARP Inhibitors | Olaparib, Talazoparib | In cancers with existing DNA repair deficiencies (e.g., BRCA mutations), combining a metabolic stressor with an inhibitor of a key DNA repair pathway could be highly effective. |
| BCL-2 Family Inhibitors | Venetoclax | This compound's induction of the intrinsic apoptosis pathway could be amplified by directly inhibiting anti-apoptotic proteins like BCL-2. |
Quantitative Data on Anticancer Activity
Comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound across various cancer cell lines is not yet available. The following table serves as a template for researchers to populate as experimental data is generated.
Table 2: IC50 Values of this compound in Human Cancer Cell Lines (Template)
| Cell Line | Cancer Type | This compound IC50 (µM) | Known Anticancer Drug | Drug IC50 (µM) |
| MCF-7 | Breast Cancer | Data to be determined | Doxorubicin | Data to be determined |
| A549 | Lung Cancer | Data to be determined | Cisplatin | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined | 5-Fluorouracil | Data to be determined |
| PC-3 | Prostate Cancer | Data to be determined | Docetaxel | Data to be determined |
Table 3: Illustrative Combination Index (CI) Values for this compound and a Hypothetical Anticancer Drug
The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction.
| This compound (µM) | Anticancer Drug X (µM) | Effect (% Inhibition) | Combination Index (CI) | Interpretation |
| e.g., 2.5 | e.g., 5 | e.g., 60 | < 0.9 | Synergism |
| e.g., 5 | e.g., 10 | e.g., 75 | 0.9 - 1.1 | Additive Effect |
| e.g., 10 | e.g., 20 | e.g., 80 | > 1.1 | Antagonism |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 values of this compound and a partner anticancer drug individually.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the partner anticancer drug. Treat the cells with a range of concentrations of each drug individually for 48 or 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
Checkerboard Assay and Combination Index (CI) Analysis
This protocol is for evaluating the synergistic, additive, or antagonistic effects of this compound in combination with another anticancer drug.
Methodology:
-
Assay Setup: In a 96-well plate, create a matrix of drug concentrations. Serially dilute this compound along the rows and the partner anticancer drug along the columns.
-
Cell Seeding and Treatment: Seed cells as described above and treat them with the drug combinations for 48 or 72 hours.
-
Cell Viability Measurement: Perform an MTT assay or a more sensitive assay like CellTiter-Glo® to determine cell viability for each combination.
-
Data Analysis (Combination Index):
-
Use software such as CompuSyn to calculate the Combination Index (CI) for each drug combination based on the Chou-Talalay method.
-
A CI value < 0.9 indicates synergy, a CI between 0.9 and 1.1 suggests an additive effect, and a CI > 1.1 indicates antagonism.
-
Caption: Experimental workflow for assessing the synergistic activity of this compound.
This guide provides a foundational framework for initiating research into the synergistic anticancer potential of this compound. The lack of existing data presents a unique opportunity for novel discoveries that could lead to the development of more effective combination therapies for cancer treatment. Rigorous experimental validation of the hypotheses presented herein is the critical next step in this promising area of research.
Comparative genomics of Fervenulin and toxoflavin biosynthetic pathways
For Researchers, Scientists, and Drug Development Professionals
Fervenulin and toxoflavin are structurally related 7-azapteridine antibiotics with significant biological activities. Understanding the genomic basis of their biosynthesis is crucial for harnessing their therapeutic potential and for engineering novel derivatives. This guide provides a detailed comparative analysis of the this compound and toxoflavin biosynthetic pathways, presenting key genomic data, experimental protocols, and visual pathway representations to facilitate further research and development.
Biosynthetic Gene Clusters: A Side-by-Side Comparison
The biosynthesis of both this compound and toxoflavin originates from a common precursor, guanosine triphosphate (GTP), and involves a conserved set of enzymes encoded within dedicated gene clusters. However, key differences in these clusters, particularly in the complement and specificity of methyltransferases, dictate the final chemical structure of the natural product.
The toxoflavin biosynthetic gene cluster is well-characterized in Burkholderia glumae as the tox operon, which typically consists of five core genes: toxA, toxB, toxC, toxD, and toxE[1]. A similar gene cluster is responsible for the biosynthesis of both this compound and toxoflavin in Streptomyces hiroshimensis[2][3].
Table 1: Comparison of Core Biosynthetic Genes
| Gene | Proposed Function in Toxoflavin Biosynthesis (Burkholderia glumae) | Homologous Gene in Streptomyces hiroshimensis | Proposed Function in this compound/Toxoflavin Biosynthesis (S. hiroshimensis) |
| toxB | GTP cyclohydrolase II | shi_4232 | GTP cyclohydrolase II |
| toxE | Diaminohydroxyphosphoribosylaminopyrimidine deaminase/reductase | shi_4235 | Diaminohydroxyphosphoribosylaminopyrimidine deaminase/reductase |
| toxD | Hypothetical protein, essential for toxoflavin production[4] | shi_4234 | Hypothetical protein |
| toxC | Hypothetical protein | shi_4233 | Hypothetical protein |
| toxA | Dual-specificity N-methyltransferase (N1 and N6 methylation)[5] | shi_4231 (ToxA homolog) | N-methyltransferase |
| - | - | shi_4230 | N-methyltransferase |
| - | - | shi_4229 | N-methyltransferase |
| - | - | shi_4228 | N-methyltransferase |
The Decisive Step: A Divergence in Methylation
The key divergence in the biosynthetic pathways of this compound and toxoflavin lies in the final methylation steps of the common intermediate, 1,6-didemethyltoxoflavin (1,6-DDMT).
-
Toxoflavin Biosynthesis: In Burkholderia glumae, the enzyme ToxA, a dual-specificity methyltransferase, catalyzes the sequential methylation at the N6 and N1 positions of 1,6-DDMT to produce toxoflavin[5][6].
-
This compound and Toxoflavin Biosynthesis: In Streptomyces hiroshimensis, the methylation process is more complex and involves multiple N-methyltransferases. This complexity allows for the production of both this compound (N8-methylation) and toxoflavin (N1 and N6-methylation), as well as other related compounds like reumycin (1-demethyltoxoflavin)[2][3]. The specific methyltransferases responsible for each methylation step in S. hiroshimensis have been characterized through gene knockout and enzymatic assays[2].
Quantitative Data Summary
The production of toxoflavin and this compound can be influenced by various factors, including the producing organism, culture conditions, and genetic modifications.
Table 2: Toxoflavin Production Yields in Burkholderia glumae
| Strain | Culture Medium | Temperature (°C) | Toxoflavin Yield (µg/mL) | Reference |
| BG1 | King's B | 37 | 796 | [7] |
| BG3 | King's B | 37 | 867 | [7] |
| HDXY-02 | KMB | 30 | ~170 | [8] |
| HDXY-02 | LB | 30 | <50 | [8] |
Experimental Protocols
Gene Knockout in Streptomyces using CRISPR/Cas9
This protocol provides a general workflow for targeted gene deletion in Streptomyces species, which is essential for elucidating the function of biosynthetic genes. This method has been successfully applied to various Streptomyces species[9][10].
Materials:
-
Streptomyces strain of interest
-
pCRISPomyces-2 plasmid (or other suitable CRISPR/Cas9 vector)
-
E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)
-
Appropriate antibiotics for selection
-
Oligonucleotides for guide RNA (gRNA) and homology arms
-
Reagents for PCR, Gibson assembly, and plasmid purification
-
Media for E. coli and Streptomyces growth and conjugation
Procedure:
-
Design gRNA and Homology Arms: Design a specific 20-bp gRNA sequence targeting the gene of interest. Design 1.5-2.0 kb homology arms flanking the target gene for homologous recombination.
-
Construct the CRISPR/Cas9 Plasmid:
-
Clone the gRNA into the pCRISPomyces-2 vector.
-
Amplify the upstream and downstream homology arms.
-
Assemble the homology arms into the gRNA-containing vector using Gibson assembly or a similar cloning method.
-
-
Transform into E. coli and Conjugate into Streptomyces:
-
Transform the final plasmid construct into the donor E. coli strain.
-
Perform intergeneric conjugation between the E. coli donor and the recipient Streptomyces strain on a suitable medium (e.g., MS agar).
-
-
Select for Exconjugants: Select for Streptomyces exconjugants containing the plasmid using appropriate antibiotics.
-
Screen for Double Crossover Mutants: Screen for the desired double crossover mutants, which have lost the plasmid and integrated the deletion cassette, by replica plating to identify antibiotic-sensitive colonies.
-
Verify Gene Deletion: Confirm the gene deletion by PCR analysis of genomic DNA from the putative mutants.
Heterologous Expression of Biosynthetic Gene Clusters
Heterologous expression is a powerful technique to characterize biosynthetic pathways and produce natural products in a more tractable host organism[4][11][12].
Materials:
-
Source of the biosynthetic gene cluster (genomic DNA or synthetic construct)
-
Expression vector (e.g., integrative or episomal plasmid)
-
Heterologous host strain (e.g., Streptomyces coelicolor, E. coli)
-
Reagents for DNA manipulation and transformation
Procedure:
-
Clone the Gene Cluster: Clone the entire biosynthetic gene cluster into a suitable expression vector. This may require specialized techniques for large DNA fragments, such as Gibson assembly or TAR cloning.
-
Transform the Heterologous Host: Introduce the expression construct into the chosen heterologous host. The method of transformation will depend on the host (e.g., protoplast transformation for Streptomyces, electroporation for E. coli).
-
Cultivate the Engineered Strain: Grow the recombinant strain under conditions that promote the expression of the heterologous genes and production of the target compound.
-
Extract and Analyze Metabolites: Extract the secondary metabolites from the culture broth and/or mycelium using an appropriate solvent (e.g., ethyl acetate).
-
Analyze by HPLC-MS: Analyze the crude extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of the desired natural product[13][14][15].
HPLC Analysis of this compound and Toxoflavin
Instrumentation:
Mobile Phase:
-
A gradient of water (A) and methanol or acetonitrile (B), both typically containing 0.1% formic acid[15].
Gradient Program (Example):
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B
-
25-27 min: 95% to 5% B
-
27-30 min: 5% B
Detection:
-
Monitor at the absorbance maxima of this compound and toxoflavin (e.g., ~254 nm and ~395 nm for toxoflavin). Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the compounds.
Visualizing the Biosynthetic Pathways
Caption: Biosynthetic pathways of this compound and Toxoflavin from GTP.
Caption: Experimental workflow for biosynthetic pathway elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the N-methyltransferases involved in the biosynthesis of toxoflavin, this compound and reumycin from Streptomyces hiroshimensis ATCC53615 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 5. Burkholderia glumae ToxA is a Dual Specificity Methyltransferase that Catalyzes the Last Two Steps of Toxoflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enzyme-database.org [enzyme-database.org]
- 7. Phylogenetic analysis, molecular characterization and virulence profiling based on toxoflavin gene of an Indian BG1 strain of Burkholderia glumae causing panicle blight of rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 10. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 11. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and characterization of a novel metagenomic enzyme capable of degrading bacterial phytotoxin toxoflavin | PLOS One [journals.plos.org]
- 14. Determination of bacterial toxin toxoflavin and this compound in food and identification of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Fervenulin
This document provides crucial guidance for the safe handling, use, and disposal of Fervenulin in a laboratory setting. The following procedures are based on general best practices for handling potentially hazardous chemical compounds and should be implemented to minimize risk to personnel and the environment.
Personal Protective Equipment (PPE)
Due to the absence of a comprehensive Safety Data Sheet (SDS) specifically for this compound, a conservative approach to personal protection is warranted. The following table summarizes the recommended PPE based on general guidelines for handling chemical substances of unknown toxicity.[1][2][3][4][5]
| Body Part | Personal Protective Equipment | Material/Standard | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | To prevent dermal absorption. Latex gloves are not recommended as they do not offer adequate chemical resistance.[2][4] |
| Body | Laboratory coat or disposable coveralls | Tightly woven fabric (e.g., Tyvek®) | To protect skin and personal clothing from splashes and spills.[1][2][4] |
| Eyes | Safety glasses with side shields or goggles | EN 166 certified | To protect eyes from splashes, mists, and aerosols.[3][5] |
| Respiratory | Half-mask respirator with appropriate cartridges | NIOSH or EN approved | Recommended when handling the solid compound to avoid inhalation of dust particles.[3][5] |
| Feet | Closed-toe shoes | --- | To protect feet from spills and falling objects.[1] |
Operational and Disposal Plans
Handling and Storage
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and clearly labeled.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]
Handling:
-
Avoid creating dust when working with the solid form.[7]
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[6][7]
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it in a labeled container for disposal.
-
For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Collect all cleanup materials in a sealed, labeled container for proper disposal.
Disposal Plan
All waste containing this compound, including contaminated labware and cleaning materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a clearly labeled, sealed, and compatible solvent-resistant container.
-
Contaminated Sharps: Dispose of in a puncture-proof sharps container that is clearly labeled as containing chemically contaminated sharps.[8]
-
Empty Containers: Triple rinse the empty container with a suitable solvent. Collect the rinsate as hazardous waste.[8] Deface the label on the empty container before disposal or recycling.[8]
Follow all local, state, and federal regulations for hazardous waste disposal.[8][9][10]
Experimental Protocols
Protocol for the Determination of this compound in Samples
The following is a general protocol adapted from a method for the determination of this compound in food samples using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[11][12] This can be modified for environmental monitoring or surface contamination testing in a laboratory setting.
1. Sample Preparation (Solid Surface Wipe Sample)
a. Moisten a sterile wipe with a suitable solvent (e.g., methanol). b. Wipe a defined area (e.g., 10 cm x 10 cm) of the potentially contaminated surface. c. Place the wipe in a sterile centrifuge tube. d. Add a known volume of the extraction solvent (e.g., 6 mL of methanol). e. Vortex the tube for 1 minute to extract this compound from the wipe. f. Centrifuge at 10,000 rpm for 5 minutes. g. Carefully transfer the supernatant to a clean tube for analysis.
2. UHPLC-MS/MS Analysis
a. Instrumentation: Utilize a UHPLC system coupled to a tandem mass spectrometer. b. Chromatographic Conditions:
- Column: A suitable C18 column.
- Mobile Phase: A gradient of methanol and water with a suitable modifier.
- Flow Rate: As recommended for the column dimensions.
- Injection Volume: Typically 1-10 µL. c. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode depending on the adducts formed.
- Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.
- Ion Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion or from literature. d. Quantification:
- Prepare a calibration curve using this compound standards of known concentrations.
- Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Logical Workflow for Handling this compound
The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 2. royalbrinkman.com [royalbrinkman.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 5. bvl.bund.de [bvl.bund.de]
- 6. fishersci.com [fishersci.com]
- 7. media.allergan.com [media.allergan.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. nems.nih.gov [nems.nih.gov]
- 10. orf.od.nih.gov [orf.od.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of bacterial toxin toxoflavin and this compound in food and identification of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
